molecular formula C10H11N3O5 B7830004 N-{[(2-nitrophenyl)amino]carbonyl}alanine

N-{[(2-nitrophenyl)amino]carbonyl}alanine

Cat. No.: B7830004
M. Wt: 253.21 g/mol
InChI Key: XSCVYCGATHCQFJ-UHFFFAOYSA-N
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Description

N-{[(2-nitrophenyl)amino]carbonyl}alanine is a useful research compound. Its molecular formula is C10H11N3O5 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrophenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-4-2-3-5-8(7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVYCGATHCQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-nitrophenylcarbamoyl)alanine properties and data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of N-(2-nitrophenylcarbamoyl)alanine , a specialized urea derivative primarily utilized as a chiral probe in stereochemical analysis and as an intermediate in peptidomimetic drug design.[1]

Executive Summary

N-(2-nitrophenylcarbamoyl)alanine is a urea-linked conjugate formed by the reaction of 2-nitrophenyl isocyanate with the amino acid alanine.[1] While structurally related to peptidomimetics, its primary value in research lies in its utility as a chromophoric probe for absolute configuration assignment .[1][2] The 2-nitrophenyl moiety acts as a UV-active "reporter" group, inducing distinct Circular Dichroism (CD) signals that correlate with the stereochemistry (L vs. D) of the amino acid backbone.[1] This guide covers its physicochemical data, synthesis protocols, and analytical applications.[1][2]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[1][2]
  • IUPAC Name: 2-(3-(2-nitrophenyl)ureido)propanoic acid[1]

  • Common Name: N-(2-nitrophenylcarbamoyl)alanine[1]

  • Structure Description: An

    
    -disubstituted urea where one nitrogen is attached to the 
    
    
    
    -carbon of alanine and the other to a 2-nitrophenyl group.[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 253.21 g/mol [1][2]

Physicochemical Properties
PropertyData / Description
Physical State Solid (Crystalline powder)
Color Yellow (characteristic of o-nitroaniline derivatives)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

(acid form); Soluble in alkaline aqueous buffers.[1][3]
pKa (Predicted) Carboxyl group: ~3.6–4.0; Urea protons: >12
Chromophore

(Nitroaniline charge transfer band)
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the intramolecular hydrogen bonding potential that stabilizes the conformation for CD analysis.[1][2]

Structure cluster_conformation Conformational Locking (CD Active) Isocyanate Precursor A: 2-Nitrophenyl Isocyanate Intermediate Transition State: Nucleophilic Attack Isocyanate->Intermediate Electrophilic Carbon Alanine Precursor B: L-Alanine Alanine->Intermediate Nucleophilic Amine Product Product: N-(2-nitrophenylcarbamoyl)alanine Intermediate->Product Proton Transfer HBond Intramolecular H-Bond (Nitro O ... Urea H) Product->HBond

Figure 1: Synthesis pathway and structural stabilization via intramolecular hydrogen bonding.[1][3]

Synthesis & Production Protocols

Reaction Mechanism

The synthesis follows a standard nucleophilic addition mechanism where the primary amine of alanine attacks the electrophilic carbon of the isocyanate group.[1][2] This reaction is rapid, quantitative, and retains the stereochemical integrity of the alanine starting material.[1]

Standard Bench Protocol (Gram-Scale)

Objective: Synthesis of N-(2-nitrophenylcarbamoyl)-L-alanine.

Reagents:

  • L-Alanine (1.0 equiv)[1][4]

  • 2-Nitrophenyl isocyanate (1.05 equiv)[1]

  • Triethylamine (TEA) (1.1 equiv)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)[1][2]

Step-by-Step Methodology:

  • Preparation: Suspend L-Alanine (89 mg, 1.0 mmol) in 5 mL of anhydrous MeCN.

  • Activation: Add Triethylamine (153

    
    L, 1.1 mmol) to solubilize the amino acid as its triethylammonium salt.[1][2] Stir for 10 minutes until the solution clears.
    
  • Addition: Add 2-Nitrophenyl isocyanate (172 mg, 1.05 mmol) dropwise at room temperature (

    
    ).
    
    • Note: The reaction is exothermic; cooling to

      
       is recommended for larger scales (>5g).[1][2]
      
  • Reaction: Stir the yellow solution for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the isocyanate.[1][2]

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][2][5]

    • Redissolve the residue in 5% aqueous

      
      .
      
    • Wash with Ethyl Acetate (

      
      ) to remove unreacted isocyanate/urea byproducts.[1][2]
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3.[1][2]

  • Isolation: The product will precipitate as a yellow solid.[1][2] Filter, wash with cold water, and dry under vacuum.[1][2][4]

Yield Expectation: 85–95%

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

Proton NMR ( -NMR, DMSO- )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1][2]
    
  • 
     9.5 ppm (s, 1H):  Urea proton adjacent to the phenyl ring (Ar-NH -CO).[1]
    
  • 
     8.0–7.0 ppm (m, 4H):  Aromatic protons of the 2-nitrophenyl group.[1][3] Look for the deshielded doublet of the proton ortho to the nitro group.[1][2]
    
  • 
     6.8 ppm (d, 1H):  Urea proton adjacent to the chiral center (CO-NH -CH).[1]
    
  • 
     4.2 ppm (m, 1H):  Alpha-proton of alanine (CH -CH3).[1]
    
  • 
     1.3 ppm (d, 3H):  Methyl group of alanine (-CH 
    
    
    
    ).[1][2]
Infrared Spectroscopy (FT-IR)
  • 3350–3300 cm

    
    :  N-H stretch (Urea).[1][2]
    
  • 1710–1690 cm

    
    :  C=O stretch (Carboxylic acid).[1][2]
    
  • 1650 cm

    
    :  C=O stretch (Urea amide I band).[1][2]
    
  • 1530 & 1350 cm

    
    :  N-O asymmetric and symmetric stretches (Nitro group).[1][2]
    

Application: Chiral Recognition via CD Spectroscopy

The primary research application of this molecule is as a derivative for absolute configuration assignment .[1][2] The 2-nitrophenyl group acts as a chromophore that interacts with the chiral center.[1][2]

Mechanism of Action

When derivatized, the urea linkage forms an intramolecular hydrogen bond between the urea N-H and the nitro group oxygen (or the carboxylate).[1][2] This "locks" the molecule into a preferred conformation.[1][2] The spatial arrangement of the chromophore (nitrophenyl) relative to the chiral center (alanine) induces a Cotton effect in the Circular Dichroism (CD) spectrum.[1][2]

Data Interpretation[1][2][8]
  • L-Alanine Derivative: Typically exhibits a positive Cotton effect (positive peak) in the 300–400 nm region.[1][2]

  • D-Alanine Derivative: Exhibits a mirror-image negative Cotton effect.[1][2]

  • Utility: This method allows researchers to determine the enantiomeric excess (ee) or absolute configuration of unknown amino acid samples by simply reacting them with 2-nitrophenyl isocyanate and running a CD spectrum.[1][2]

CD_Analysis Sample Unknown Amino Acid Sample Deriv Derivatization with 2-Nitrophenyl Isocyanate Sample->Deriv CD_Spec CD Spectroscopy (300-400 nm) Deriv->CD_Spec Result_L Positive Cotton Effect (Indicates L-Isomer) CD_Spec->Result_L + Sign Result_D Negative Cotton Effect (Indicates D-Isomer) CD_Spec->Result_D - Sign

Figure 2: Workflow for stereochemical assignment using the urea derivative.

References

  • Chirality Determination via Isocyanates

    • Source:Royal Society of Chemistry (RSC) Advances, 2021.[1][2] "Rapid organocatalytic chirality analysis of amines, amino acids... with achiral iso(thio)cyanate probes."

    • Context: Describes the use of 2-nitrophenyl isocyan
  • Synthesis of Urea Derivatives

    • Source:BenchChem Technical Protocols.
    • Context: General protocols for the reaction of isocyanates with amines/amino acids.[1][2]

  • General Properties of Nitro-Urea Compounds

    • Source:PubChem Compound Summary.
    • Context: Provides physicochemical baselines for urea-alanine derivatives.[1][2]

    • [1][2]

Sources

Technical Guide: 2-Nitrophenyl Urea Derivatives of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Scaffold Analysis

2-Nitrophenyl urea derivatives of amino acids represent a specialized class of peptidomimetics and bioactive small molecules. They merge the "privileged" urea scaffold—known for its hydrogen-bonding capability—with the chiral backbone of amino acids and the electronic/steric influence of an ortho-nitroaryl group.

The "Ortho-Nitro" Effect

Unlike para- or meta-substituted variants, the 2-nitro (ortho) substitution is not merely an electron-withdrawing group; it is a structural locking mechanism.

  • Intramolecular Hydrogen Bonding: The nitro oxygen acts as a local acceptor for the proximal urea N-H proton. This forms a pseudo-six-membered ring, restricting bond rotation and locking the molecule into a planar or semi-planar conformation.

  • Metabolic Handle: The nitro group serves as a latent pharmacophore, reducible to an amine (aniline) for further functionalization or metabolic activation (bioreduction) in hypoxic tumor environments.[1]

Chemical Synthesis: Mechanism & Methodology

The most robust route for synthesizing these derivatives is the nucleophilic addition of an amino acid ester to a 2-nitrophenyl isocyanate. This pathway is preferred over the Curtius rearrangement for this specific subclass due to the commercial availability of stable isocyanates and the preservation of amino acid chirality.

Reaction Mechanism

The reaction proceeds via the attack of the amino acid's nucleophilic


-amine on the electrophilic carbon of the isocyanate.

Critical Mechanistic Insight: The electron-withdrawing nature of the ortho-nitro group on the isocyanate increases the electrophilicity of the carbonyl carbon, accelerating the reaction compared to phenyl isocyanate. However, it also introduces steric bulk that may require elevated temperatures for bulky amino acids (e.g., Valine, Phenylalanine).

Synthetic Workflow (Visualization)

SynthesisWorkflow Start Reagents: 2-Nitrophenyl Isocyanate + Amino Acid Ester HCl Base Base Activation: Add TEA/DIPEA (Liberate free amine) Start->Base Reaction Nucleophilic Addition: DCM or DMF, 0°C -> RT 2-4 Hours Base->Reaction Free Amine Attack Workup Workup: Acid Wash (1N HCl) Recrystallization (EtOH) Reaction->Workup TLC Monitoring Product Target Product: N-(2-nitrophenyl)ureido amino acid ester Workup->Product

Figure 1: Standard synthetic workflow for N-(2-nitrophenyl)ureido amino acid esters.

Structural Biology & Physicochemical Properties[2]

Understanding the solution-state and solid-state behavior of these molecules is vital for predicting their binding affinity.

The Hydrogen Bond Network

In the crystal lattice and non-polar solvents, these derivatives exhibit a competition between:

  • Intermolecular H-bonds: Urea-to-Urea "tape" formation (common in unsubstituted ureas).

  • Intramolecular H-bonds: Urea NH

    
     Nitro O.
    

Expert Note: For 2-nitrophenyl derivatives, the intramolecular bond often dominates, disrupting the formation of large aggregates and improving solubility in organic solvents compared to their non-nitro analogs. This "folded" conformation often mimics a


-turn in peptides, making them excellent peptide mimetics.
Interaction Logic (Visualization)

InteractionLogic Nitro 2-Nitro Group (Acceptor) Conf Conformation: Planar/Locked Nitro->Conf Steric/Electronic Lock UreaNH Urea N-H (Donor) UreaNH->Nitro Intramolecular (Major) Solvent Solvent/Target (External Acceptor) UreaNH->Solvent Intermolecular (Minor)

Figure 2: Competition between intramolecular locking and intermolecular solvation.[1]

Biological Applications & Case Studies

Antimicrobial Agents (Proline Mimics)

Research indicates that N-(2-nitrophenyl) derivatives of proline (and pyrrolidine-2-carboxamides) exhibit significant antibacterial activity.[1] The rigid pyrrolidine ring, combined with the urea linker, positions the nitroaryl group to interact with bacterial membrane proteins or enzymes.

  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

  • Mechanism: Membrane disruption and potential interference with peptidoglycan synthesis.

Plant Growth Regulation (Cytokinin Activity)

Phenylurea derivatives are a well-established class of cytokinins (e.g., Thidiazuron).[1] The addition of amino acid side chains modulates this activity.[2][3]

  • Activity: Promotes cell division and delays senescence.

  • Selectivity: The 2-nitro group protects the urea bridge from rapid degradation by cytokinin oxidase enzymes in plant tissue, prolonging the half-life of the compound.

Comparative Data: Structure-Activity Relationship (SAR)
Amino Acid SubstrateDerivative TypePrimary ActivityKey Metric (Approx.)[4][5][6]
L-Proline Pyrrolidine-carboxamideAntibacterialMIC: 15.6 µg/mL (S. aureus)
Glycine Ethyl EsterHerbicidalModerate inhibition (E. crusgalli)
L-Phenylalanine Ethyl EsterCytokinin-likeHigh callus growth stimulation
L-Alanine Free AcidAnti-inflammatoryCOX-1/COX-2 Binding (-8.0 kcal/mol)

Detailed Experimental Protocol

Objective: Synthesis of Ethyl N-(2-nitrophenylcarbamoyl)glycinate.

Reagents
  • Glycine ethyl ester hydrochloride (1.0 eq, 10 mmol)

  • 2-Nitrophenyl isocyanate (1.0 eq, 10 mmol)

  • Triethylamine (TEA) (1.2 eq, 12 mmol)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology
  • Preparation of Amine: In a round-bottom flask, suspend Glycine ethyl ester HCl (1.40 g) in anhydrous DCM (30 mL).

  • Activation: Add TEA (1.67 mL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free amine).

  • Addition: Dissolve 2-Nitrophenyl isocyanate (1.64 g) in DCM (20 mL). Add this solution dropwise to the reaction flask over 20 minutes at 0°C.

    • Self-Validation Check: The reaction is exothermic. Ensure temperature does not exceed 5°C during addition to prevent urea polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The isocyanate spot (high R_f) should disappear; a new polar spot (product) should appear.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Brine (20 mL).[5]

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification: The crude solid is often yellow. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • 
       9.5-10.0 ppm (s, 1H, Urea NH attached to aryl). Diagnostic Peak. 
      
    • 
       7.8-8.2 ppm (m, 4H, Nitrophenyl protons).
      
    • 
       6.5-7.0 ppm (t, 1H, Urea NH attached to glycine).
      
    • 
       4.1 ppm (q, 2H, Ester CH₂).
      

References

  • Huang, Y., Cao, M.H., & Xu, S.Z. (2018).[1][3] Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. Retrieved from [Link]

  • Odusami, M., et al. (2020).[1] Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry. Retrieved from [Link]

  • Hakala, K., et al. (2007).[1] Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions. Crystal Growth & Design. Retrieved from [Link]

  • Boudriga, S., et al. (2025).[4] Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. NIH/PMC. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted Carbamoyl Alanine Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

N-substituted carbamoyl alanine analogs represent a class of molecules built upon a simple yet remarkably versatile scaffold. Combining the fundamental features of the amino acid alanine with a modifiable N-carbamoyl group, these compounds have emerged as significant players in both medicinal chemistry and industrial biocatalysis. The core structure consists of an alanine backbone where the amino group is acylated to form a carbamate (or urea derivative). This N-substitution is not merely a structural footnote; it profoundly alters the molecule's physicochemical properties, including polarity, hydrogen-bonding capacity, and proteolytic stability, thereby opening a vast landscape for chemical and biological exploration.

This guide provides a comprehensive overview of N-substituted carbamoyl alanine analogs, moving from their fundamental synthesis to their complex biological activities and applications. We will delve into the rationale behind synthetic strategies, explore the nuances of their structure-activity relationships (SAR), and present detailed protocols for their synthesis and evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the full potential of this promising chemical class.

Part 1: Synthesis and Chemical Strategies

The synthesis of N-substituted carbamoyl alanine analogs can be approached through several strategic routes. The choice of method is often dictated by the desired substitution pattern, scale, and considerations for green chemistry.

The Carbonyldiimidazole (CDI) Route: A Modern, Phosgene-Free Approach

A prevalent and highly efficient method for creating the N-carbamoyl linkage involves the use of 1,1'-carbonyldiimidazole (CDI). This approach is favored for its safety and sustainability, providing a reliable alternative to highly toxic and moisture-sensitive reagents like phosgene or triphosgene. The reaction proceeds by first activating a primary amine with CDI to form a stable, crystalline N-alkyl carbamoylimidazole intermediate. This activated synthon can then be reacted with an alanine ester or a protected alanine to yield the desired product in high yields.

Causality of Experimental Choice: The use of CDI is advantageous because the N-alkyl carbamoylimidazole intermediates are often stable, storable, and water-stable compounds, which simplifies handling and purification. This two-step, one-pot potential avoids the isolation of highly reactive isocyanates, enhancing the safety and scalability of the synthesis.

G General Synthesis Workflow via CDI cluster_start Starting Materials cluster_intermediate Activation Step cluster_final Coupling & Product Formation A Primary Amine (R1-NH2) D N-Alkyl Carbamoylimidazole (R1-NH-CO-Im) A->D Reaction with CDI B Alanine Ester (H-Ala-OR2) E N-Substituted Carbamoyl Alanine Analog B->E C 1,1'-Carbonyldiimidazole (CDI) C->D D->E Coupling with Alanine Ester (Base-mediated) caption Fig 1: CDI-mediated synthesis workflow.

Fig 1: CDI-mediated synthesis workflow.

Urea as a Carbonyl Source: A Green Chemistry Perspective

Another sustainable approach utilizes urea as an inexpensive, non-toxic, and readily available carbonyl source. This method involves the reaction of an amine, an alcohol (or in our case, the alanine hydroxyl group if unprotected, though typically an ester is used), and urea, often over a solid catalyst.[1][2] This process is an excellent example of atom economy and serves as an indirect way of utilizing carbon dioxide, as urea itself is synthesized from CO2 and ammonia.[2]

Causality of Experimental Choice: This route is particularly attractive for large-scale industrial synthesis where cost and environmental impact are primary drivers. The use of heterogeneous catalysts, such as TiO2–Cr2O3/SiO2, allows for easy separation and potential recycling of the catalyst, further enhancing the green credentials of the process.[1] However, these reactions may require higher temperatures compared to the CDI method.[2]

Part 2: Biological Activities and Therapeutic Potential

The structural modifications inherent to N-substituted carbamoyl alanine analogs give rise to a wide spectrum of biological activities. The N-carbamoyl group can act as a bioisostere for a peptide bond, enhance membrane permeability, and participate in key hydrogen-bonding interactions with biological targets.

Anticonvulsant Properties

A significant body of research has highlighted the potential of N-substituted amino acid derivatives as anticonvulsant agents.[3][4][5] Studies have shown that specific analogs are active in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure tests. The mechanism is often linked to the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[3] For instance, certain N-benzyloxycarbonyl amino acid derivatives have demonstrated potent activity against tonic seizures.[6][7]

The data below summarizes the anticonvulsant efficacy of selected N-substituted amino acid derivatives from preclinical studies.

Compound ClassAnimal ModelSeizure TestEfficacy (ED50)Neurotoxicity (TD50)Protective Index (PI)Reference
N-benzyloxycarbonyl-glycine-phenytoin esterRatMESLower than PhenytoinHigher than PhenytoinSignificantly Improved[6]
Bicyclic Aminoacetamide Analog (40)MouseMES<100 mg/kg (p.o.)Devoid of neurotoxicity at active dosesNot specified[3]
Amino Acid Derivative (10)MouseMES29.05 mg/kg (i.p.)>100 mg/kg3.77[5]
N,N-phthaloyl-glycine ethyl amide (4b)MouseMES19.1 mg/kg (i.p.)Low toxicity notedNot specified[7]
Enzyme Inhibition

The carbamate moiety is a well-established "warhead" for inhibiting serine hydrolases, where it acts as a pseudo-irreversible covalent inhibitor by carbamoylating the active site serine. This mechanism has been exploited to design inhibitors for a range of enzymes.

  • Digestive Enzymes: Recent studies have shown that certain synthetic amino acid derivatives, including carbamate structures, can inhibit pancreatic lipase and α-amylase. This presents a promising avenue for developing therapeutic agents to manage obesity and type 2 diabetes.

  • Elastase and Other Proteases: Peptidyl carbamates have been designed as potent inhibitors of human leukocyte elastase, an enzyme implicated in inflammatory diseases.

  • Fatty Acid Amide Hydrolase (FAAH): The carbamate functional group is central to many potent FAAH inhibitors, which are investigated for treating pain and anxiety.[8]

Biocatalytic Applications

Inversely, N-carbamoyl alanine analogs are crucial substrates in enzymatic processes for producing optically pure D- or L-amino acids. Enzymes like N-carbamoyl-D-amino acid amidohydrolase (DCase) and N-carbamoyl-L-amino-acid hydrolase are used industrially to hydrolyze the N-carbamoyl group, yielding the corresponding pure amino acid, which is a valuable chiral building block for pharmaceuticals, such as β-lactam antibiotics.[9][10] The enzymatic reaction is highly stereospecific, offering a green and efficient alternative to classical chemical resolution.

G Mechanism of DCase Hydrolysis cluster_enzyme Enzyme Active Site Enzyme Cys172-SH Glu47-COO- Lys127-NH3+ Enzyme:glu->Enzyme:cys Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate 2. Acylation Substrate N-Carbamoyl-D-Alanine Substrate->Enzyme:cys 1. Nucleophilic Attack Intermediate->Enzyme 4. Regeneration Products {D-Alanine | CO2 + NH3} Intermediate->Products 3. Hydrolysis (H2O) caption Fig 2: Catalytic mechanism of DCase.

Fig 2: Catalytic mechanism of DCase.

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of an analog and its biological activity is the cornerstone of rational drug design. For N-substituted carbamoyl alanine analogs, SAR studies focus on systematically modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Key Principles from SAR Studies:

  • The N-Substituent (R1): The nature of the group attached to the carbamoyl nitrogen is a primary determinant of activity.

    • Size and Sterics: Bulky substituents can enhance or diminish activity depending on the topology of the target's binding pocket. For some cholinesterase inhibitors, bulky N-dialkyl groups can prevent the carbamate from reaching the catalytic serine.

    • Aromaticity: The presence of an aromatic or heteroaromatic ring often facilitates pi-stacking interactions within the binding site, enhancing affinity.

  • The Alanine Moiety (R2): Modifications to the alanine side chain or backbone can fine-tune properties.

    • Stereochemistry: The biological activity is often highly dependent on the stereochemistry (D- or L-alanine), as seen in the specificity of enzymes like DCase.[9]

    • Side Chain: While the core topic is alanine (methyl side chain), analogs with different side chains are often explored in SAR to probe pocket size and hydrophobicity.

  • Electronic Effects: The electronic properties of substituents can influence the reactivity of the carbamate carbonyl.

    • Electron-donating groups on an O-aryl ring can increase the hydrolytic stability of the carbamate group, potentially leading to a longer duration of action.[8]

    • Electron-withdrawing groups can make the carbamoyl carbon more electrophilic, increasing its susceptibility to nucleophilic attack by an enzyme's catalytic residue.

G Logic Flow of an SAR Study Start Initial Hit Compound (e.g., N-Phenyl Carbamoyl Alanine) ModR1 Modify N-Substituent (R1) (Aryl, Alkyl, Heterocycle) Start->ModR1 ModR2 Modify Alanine Moiety (R2) (Stereocenter, Side Chain) Start->ModR2 Assay1 Biological Assay (e.g., MES Test, Enzyme IC50) ModR1->Assay1 Assay2 Biological Assay (e.g., MES Test, Enzyme IC50) ModR2->Assay2 Analyze1 Analyze Data: Identify Potency Trends Assay1->Analyze1 Analyze2 Analyze Data: Identify Selectivity/Toxicity Trends Assay2->Analyze2 Decision Lead Candidate? (Potent, Selective, Low Toxicity) Analyze1->Decision Analyze2->Decision Optimize Further Optimization (ADME Properties) Decision->Optimize Yes Stop Synthesize New Analogs or Terminate Series Decision->Stop No caption Fig 3: Iterative cycle of drug discovery SAR.

Fig 3: Iterative cycle of drug discovery SAR.

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of N-substituted carbamoyl alanine analogs.

Protocol: Synthesis of N-Benzyl Carbamoyl-L-Alanine Methyl Ester via CDI

This protocol describes a representative synthesis using the CDI method.

Materials:

  • Benzylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Amine:

    • To a solution of benzylamine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere (N2 or Ar), add CDI (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the N-benzyl carbamoylimidazole can be monitored by TLC.

  • Coupling Reaction:

    • In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.2 eq) in anhydrous THF.

    • Add triethylamine (1.3 eq) to neutralize the hydrochloride salt and stir for 15 minutes to form the free base.

    • Add the solution of the activated carbamoylimidazole from Step 1 to this suspension.

    • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl carbamoyl-L-alanine methyl ester.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Pancreatic α-Amylase Inhibition Assay

This protocol is adapted for evaluating the potential of analogs as anti-diabetic agents.

Materials:

  • Porcine pancreatic α-amylase (PPA) solution

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • 1% Starch solution (substrate) in phosphate buffer

  • Dinitrosalicylic acid (DNS) reagent (colorimetric reagent)

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 25 µL of the test compound dilution (or control solvent/acarbose) to each well.

    • Add 25 µL of the PPA solution to each well and pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the 1% starch solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

  • Colorimetric Detection:

    • Stop the reaction by adding 50 µL of the DNS reagent to each well.

    • Seal the plate and heat it in a boiling water bath for 10 minutes to allow for color development.

    • Cool the plate to room temperature and add 100 µL of deionized water to each well to dilute the mixture.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion

N-substituted carbamoyl alanine analogs are a structurally elegant and functionally diverse class of compounds. Their straightforward and adaptable synthesis, coupled with their wide range of biological activities, makes them highly attractive for drug discovery and biotechnology. From providing lead structures for new anticonvulsants to serving as key substrates in the green production of chiral amino acids, their utility is well-established. The continued exploration of their structure-activity relationships will undoubtedly unlock new therapeutic and industrial applications, cementing their role as a privileged scaffold in modern chemical and biological sciences.

References

  • Wang, P., Ma, Y., Liu, S., Zhou, F., Yang, B., & Deng, Y. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 17(8), 4359-4365. [Link]

  • M-CSA. N-carbamoyl-D-amino-acid hydrolase. Mechanism and Catalytic Site Atlas. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Wang, P., Ma, Y., Liu, S., Zhou, F., Yang, B., & Deng, Y. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. [Link]

  • Bavcon, N., Mitrović, A., Stojan, J., Puntar, M., & Kos, J. (2024). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Vacondio, F., Silva, C., Lodola, A., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]

  • Smajić, D., & Dragin, D. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Vacondio, F., Silva, C., Lodola, A., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. SciSpace. [Link]

  • Zhang, J., Wu, L., Chen, Y., Wu, J., & Zhou, Z. (2014). Directed evolution and structural analysis of N-carbamoyl-D-amino acid amidohydrolase provide insights into recombinant protein solubility in Escherichia coli. Biochemical Journal, 458(2), 277-286. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Grokipedia. N-carbamoyl-D-amino acid hydrolase. [Link]

  • Duspara, P., Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11727-11740. [Link]

  • Wang, P., Ma, Y., Liu, S., Zhou, F., Yang, B., & Deng, Y. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst. ResearchGate. [Link]

  • V. A. Vaillard & S. E. Asís. (n.d.). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. [Link]

  • Hvozdovičová, I., et al. (2024). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. MDPI. [Link]

  • Dobritzsch, D., & van Kuilenburg, A. B. P. (2019). Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency. OAText. [Link]

  • Duspara, P., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of organic chemistry, 77(22), 10362–10368. [Link]

  • Chimirri, A., De Sarro, A., De Sarro, G., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & medicinal chemistry, 14(10), 3469–3477. [Link]

  • Löscher, W., Lüttke, K., & Wahnschaffe, U. (1995). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. European journal of medicinal chemistry, 30(2), 121-129. [Link]

  • Obniska, J., & Kaminski, K. (2001). Amino acid derivatives with anticonvulsant activity. Die Pharmazie, 56(5), 384-388. [Link]

  • Usifoh, C. O., et al. (2001). Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids. Archiv der Pharmazie, 334(10), 314-318. [Link]

  • Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu. Die Pharmazie, 55(1), 27–30. [Link]

Sources

Structural Elucidation and Synthetic Utility of N-{[(2-nitrophenyl)amino]carbonyl}alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

A Guide to Ureido-Peptidomimetic Scaffolds

Executive Summary

The molecule N-{[(2-nitrophenyl)amino]carbonyl}alanine represents a specific class of ureido amino acids (N-carbamoyl amino acids). These compounds serve as critical intermediates in the synthesis of hydantoins, peptidomimetics, and inhibitors of enzymes such as ureases and specific proteases. This guide provides a definitive technical breakdown of its nomenclature, a self-validating synthetic protocol via the isocyanate route, and a structural analysis framework.

Nomenclature and Structural Logic

The IUPAC name provided—N-{[(2-nitrophenyl)amino]carbonyl}alanine—is a semi-systematic representation that prioritizes the amino acid backbone. Understanding the derivation is essential for database searching and analog design.

Deconstruction of the IUPAC Name

The name is constructed based on the hierarchy of functional groups: Carboxylic Acid > Urea > Amine .

  • Parent Structure: Alanine (2-aminopropanoic acid).[1] The carboxylic acid dictates the parent chain.

  • Linker: -CO-NH- . In IUPAC nomenclature, the group

    
     attached to a nitrogen is often designated as a carbamoyl  group or an (amino)carbonyl  group.
    
  • Substituent: 2-Nitrophenyl .[2] This aromatic ring is attached to the distal nitrogen of the urea linker.

Systematic IUPAC Name:

2-{[(2-nitrophenyl)carbamoyl]amino}propanoic acid

Logic Flow:

  • Propanoic acid is the longest chain containing the highest priority group (-COOH).

  • Amino group at position 2.[1][3][4]

  • The amino group is substituted by a (2-nitrophenyl)carbamoyl group.

Structural Visualization (DOT)

The following diagram illustrates the hierarchical logic used to derive the name and structure.

NomenclatureLogic cluster_0 IUPAC Priority Hierarchy Acid Carboxylic Acid (Highest Priority) Urea Urea Linkage (Linker) Acid->Urea Dominates Amine Amino Group (Substituent) Urea->Amine Modifies Molecule N-{[(2-nitrophenyl)amino]carbonyl}alanine Backbone Parent: Alanine (2-aminopropanoic acid) Molecule->Backbone LinkerGroup Linker: Carbonyl (-CO-) Molecule->LinkerGroup DistalSub Distal: (2-nitrophenyl)amino Molecule->DistalSub

Caption: Hierarchical decomposition of the IUPAC name demonstrating functional group priority.

Synthetic Methodology: The Isocyanate Route

The most robust method for synthesizing N-carbamoyl amino acids is the nucleophilic addition of the amino acid (nucleophile) to an aryl isocyanate (electrophile).

Reaction Mechanism

The


-amino group of L-alanine attacks the highly electrophilic carbon of the isocyanate group (

). The presence of the ortho-nitro group on the isocyanate ring increases the electrophilicity of the isocyanate carbon via inductive electron withdrawal, generally accelerating the reaction compared to phenyl isocyanate.
Experimental Protocol

Objective: Synthesis of N-[(2-nitrophenyl)carbamoyl]alanine. Scale: 10 mmol.

Reagents:

  • L-Alanine (0.89 g, 10 mmol)

  • 2-Nitrophenyl isocyanate (1.64 g, 10 mmol)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (for washing)

  • Hydrochloric Acid (HCl), 1M and 6M

Step-by-Step Procedure:

  • Solubilization: Dissolve L-Alanine (10 mmol) in 10 mL of 1M NaOH (10 mmol).

    • Expert Insight: The use of exactly 1 equivalent of base is critical. It deprotonates the ammonium zwitterion (

      
      ) to the free amine (
      
      
      
      ), which is the active nucleophile. Excess base can lead to side reactions or racemization.
  • Addition: Cool the solution to 0°C. Add 2-Nitrophenyl isocyanate (10 mmol) dropwise (if liquid) or in small portions (if solid).

    • Note: If the isocyanate is insoluble in water, dissolve it in a minimal amount of dioxane or THF before addition.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: The reaction is heterogeneous initially but may become clear or form a precipitate depending on the salt solubility.

  • Work-up (Purification):

    • Filter any insoluble urea by-products (formed from isocyanate hydrolysis).

    • Extract the alkaline aqueous phase with DCM (

      
       mL) to remove unreacted isocyanate or non-acidic impurities.
      
  • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2–3 while stirring on ice.

    • Observation: The product, N-[(2-nitrophenyl)carbamoyl]alanine, should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    
Synthetic Pathway Diagram (DOT)

SynthesisPath Alanine L-Alanine (Nucleophile) Conditions NaOH (aq) 0°C to RT Alanine->Conditions Isocyanate 2-Nitrophenyl Isocyanate (Electrophile) Isocyanate->Conditions Intermediate Ureido Carboxylate Salt (Soluble) Conditions->Intermediate Acidification H+ (Acidification) pH 2-3 Intermediate->Acidification Product N-{[(2-nitrophenyl)amino] carbonyl}alanine (Precipitate) Acidification->Product Hydantoin Hydantoin (Cyclization By-product) Product->Hydantoin Heat/Acid

Caption: Synthesis workflow via the isocyanate route, highlighting the critical acidification step and potential cyclization risk.

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic markers must be verified.

Proton NMR ( H NMR) Features

Solvent: DMSO-


 (Standard for ureas).
Proton TypeApprox. Shift (

ppm)
MultiplicityDiagnostic Value
-COOH 12.0 – 13.0Broad SingletConfirms free acid (not ester/hydantoin).
Ar-NH-CO 9.0 – 9.5SingletDownfield due to electron-withdrawing

group.
-CH-NH-CO 6.5 – 7.0DoubletUrea proton attached to the chiral center.

-CH
4.1 – 4.5MultipletChiral center proton; shift indicates N-acylation.
Ar-H 7.0 – 8.2MultipletsCharacteristic pattern for ortho-substituted benzene.

-CH

1.2 – 1.4DoubletAlanine methyl group.
Infrared (IR) Spectroscopy
  • Carboxyl Carbonyl (

    
    ):  1700–1720 cm
    
    
    
    (Broad).
  • Urea Carbonyl (

    
    ):  1630–1660 cm
    
    
    
    (Sharp, amide I region).
  • Nitro Group (

    
    ):  ~1530 cm
    
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).
Self-Validation Checkpoint (Hydantoin Test)

A common pitfall is the acid-catalyzed cyclization of the ureido acid to a hydantoin (3-(2-nitrophenyl)-5-methylhydantoin).

  • Test: If the product is insoluble in dilute sodium bicarbonate (

    
    ), it has likely cyclized to the hydantoin (which lacks the free carboxylic acid).
    
  • Result: The target molecule must dissolve in bicarbonate with effervescence (

    
     evolution).
    

Applications in Drug Development

The N-carbamoyl alanine scaffold is not merely a chemical curiosity; it possesses specific utility in medicinal chemistry.

  • Hydantoinase Process (Biocatalysis): These molecules are substrates for N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.87).[5] This enzyme hydrolyzes the urea bond to release the free amino acid. This pathway is industrially used to resolve racemic hydantoins into optically pure L-amino acids [1].

  • Peptidomimetics: The urea linkage (

    
    ) acts as a rigid, hydrogen-bonding bioisostere for the peptide bond. The 2-nitrophenyl group provides a unique steric and electronic profile, often used to probe the S1 or S1' pockets of proteases.
    
  • Antineoplastic Precursors: Nitro-substituted ureido acids are often precursors to nitrosourea derivatives (e.g., by nitrosation of the urea nitrogens), which are potent alkylating agents used in cancer chemotherapy (similar to Carmustine/Lomustine) [2].

References

  • IUBMB Enzyme Nomenclature. (n.d.). EC 3.5.1.87 - N-carbamoyl-L-amino-acid hydrolase.[5] Queen Mary University of London. Retrieved from [Link]

  • Bibby, M. C., Double, J. A., & Mennear, J. H. (1984). Activity of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-alanine and derivatives against transplantable adenocarcinomata of the mouse colon (MAC).[6] British Journal of Cancer, 50(2), 262–263. Retrieved from [Link]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. European Journal of Biochemistry, 138, 9-37.[7] Retrieved from [Link]

  • PubChem. (n.d.). Amino(carbamoyl)carbamic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Mechanistic & Synthetic Guide: Derivatization of Alanine with 2-Nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between 2-nitrophenyl isocyanate (2-NPI) and alanine represents a classic yet electronically complex nucleophilic addition. While ostensibly a simple method for generating urea derivatives, the presence of the ortho-nitro group introduces unique steric and electronic vectors that distinguish this transformation from standard phenyl isocyanate derivatizations.

This guide provides a rigorous mechanistic analysis and a validated synthetic protocol for generating


-(2-nitrophenylcarbamoyl)alanine . It further details the conditions required to drive this intermediate toward 3-(2-nitrophenyl)-5-methylhydantoin , a privileged scaffold in anticonvulsant and anti-arrhythmic drug discovery.[1]

Mechanistic Principles

Core Reaction Pathway (Urea Formation)

The primary reaction is the nucleophilic attack of the alanine amino group onto the electrophilic carbon of the isocyanate cumulated double bond system (


).

Key Mechanistic Drivers:

  • Nucleophile Activation: Alanine exists as a zwitterion (

    
    ) at neutral pH.[1] The ammonium group is non-nucleophilic. Successful reaction requires a basic environment (pH > 9.6, the pKa of the amino group) to generate the free amine (
    
    
    
    ).
  • Electrophile Activation (The "Nitro Effect"): The 2-nitro group exerts a strong electron-withdrawing effect (-I and -M) on the phenyl ring. This decreases electron density at the isocyanate carbon, making it significantly more electrophilic than unsubstituted phenyl isocyanate.

  • Steric Modulation: Unlike para-substitution, the ortho-nitro group imposes steric bulk near the reaction center. While the electronic activation generally accelerates the reaction, the steric hindrance can impede the approach of the nucleophile, requiring optimized solvent systems to ensure conformational freedom.

Secondary Pathway (Hydantoin Cyclization)

Under acidic conditions or thermal stress, the acyclic urea derivative undergoes intramolecular cyclization.[1] The terminal carboxyl group attacks the urea carbonyl, eliminating water to form the cyclic hydantoin.

Mechanistic Visualization

The following diagram illustrates the transition from reactants to the urea intermediate and the subsequent acid-catalyzed cyclization.

ReactionMechanism Reactants Reactants 2-NPI + Alanine (Anionic) TS Transition State Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Urea Product A N-(2-nitrophenylcarbamoyl)alanine (Acyclic Urea) TS->Urea Proton Transfer Acid Acid/Heat Conditions Urea->Acid Cyclization Hydantoin Product B 3-(2-nitrophenyl)-5-methylhydantoin (Cyclic) Acid->Hydantoin - H2O

Figure 1: Reaction pathway from initial nucleophilic attack to potential hydantoin cyclization.[1][2]

Experimental Protocol

This protocol utilizes a modified Schotten-Baumann method. This biphasic system is superior for amino acids as it maintains the alanine in its soluble, nucleophilic anionic form while the isocyanate is introduced via an organic carrier.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
L-Alanine 1.0NucleophileMust be fully dissolved before 2-NPI addition.[1]
2-Nitrophenyl Isocyanate 1.1ElectrophileSlight excess accounts for hydrolysis side-reaction.
NaOH (1M) 2.0BaseMaintains pH > 10; neutralizes carboxyl proton and ammonium proton.
THF or Dioxane -Co-solventSolubilizes the isocyanate.
Step-by-Step Workflow
  • Preparation of Nucleophile:

    • Dissolve L-Alanine (10 mmol) in 1M NaOH (20 mL).

    • Checkpoint: Ensure solution is clear. If turbid, sonicate.[1] The pH must be >10.

  • Controlled Addition:

    • Dissolve 2-nitrophenyl isocyanate (11 mmol) in anhydrous THF (10 mL).

    • Cool the aqueous alanine solution to 0-5°C (ice bath) to suppress isocyanate hydrolysis.

    • Add the THF solution dropwise over 15 minutes with vigorous stirring.

    • Observation: A precipitate may transiently form and redissolve.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–3 hours.

    • Validation: Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1).[1] Disappearance of free isocyanate spot.

  • Work-up & Isolation (Urea Derivative):

    • Extract the reaction mixture with Diethyl Ether (2 x 20 mL) to remove unreacted isocyanate and any symmetrical urea byproducts (1,3-bis(2-nitrophenyl)urea). Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3.

    • Result: The product,

      
      -(2-nitrophenylcarbamoyl)alanine, will precipitate as a solid.[1]
      
    • Filter, wash with cold water, and dry under vacuum.[1]

  • Cyclization to Hydantoin (Optional):

    • Reflux the isolated urea in 6M HCl for 1 hour.

    • Cool to precipitate the hydantoin derivative.

Workflow Diagram

Workflow Start Start: Dissolve Alanine in 1M NaOH Add Add 2-NPI in THF (Dropwise @ 0°C) Start->Add React Stir 3h @ RT (Schotten-Baumann) Add->React Extract Wash with Ether (Remove byproducts) React->Extract Acidify Acidify Aqueous Layer (pH 2-3) Extract->Acidify Keep Aqueous Filter Filter Precipitate (Urea Derivative) Acidify->Filter

Figure 2: Operational workflow for the synthesis of the urea derivative.

Analytical Characterization

The following data represents the expected spectral signature for the urea derivative (


-(2-nitrophenylcarbamoyl)alanine).
Proton NMR ( H-NMR, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.50 Broad s1H–COOHCarboxylic acid proton.[1]
9.15 s1HAr–NH–COUrea proton adjacent to electron-poor nitro-aryl ring (deshielded).[1]
8.05 dd1HAr-H (3)Ortho to nitro group; highly deshielded.[1]
7.60 - 7.20 m3HAr-H (4,5,[1]6)Remaining aromatic protons.
6.90 d1H–NH–CHUrea proton adjacent to chiral center.
4.25 m1H

-CH
Chiral center methine.
1.30 d3H–CH

Alanine methyl group.
Mass Spectrometry (ESI)[1]
  • Molecular Formula:

    
    [1]
    
  • Expected [M+H]

    
    :  254.08 Da[1]
    
  • Key Fragmentation: Loss of water [M-18] indicates cyclization potential; cleavage of the urea bond often yields the 2-nitroaniline fragment (m/z ~138).

Applications in Drug Discovery[3][4][5][6]

  • Hydantoin Synthesis: As noted in the mechanism, this reaction is the primary entry point for synthesizing 3-substituted hydantoins. These scaffolds are bioisosteres of barbiturates and are critical in the design of anticonvulsants (e.g., Phenytoin analogs).

  • Peptidomimetics: The urea linkage (

    
    ) serves as a rigid peptide bond surrogate. It improves metabolic stability against proteolytic enzymes while maintaining hydrogen-bonding capability, making these derivatives valuable for extending the half-life of peptide-based drugs.
    
  • Chiral Resolution: While 2-NPI is achiral, the reaction preserves the stereochemistry of L-alanine. The resulting diastereomeric salts (if reacted with chiral amines later) or the specific optical rotation of the urea product are used to verify enantiomeric purity in process chemistry.

References

  • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1]

  • Nowick, J. S., et al. (2002).[1][3] Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220.[1][3] [1]

  • BenchChem. (2025).[4][5] A Comparative Analysis of the Electronic Effects of Substituents on the Reactivity of Nitrophenyl Isocyanates. Technical Notes.

  • Han, Y., et al. (2012).[1] Urea derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 55, 266-281.[1]

  • Usharani, V., et al. (2013).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[5] Asian Journal of Chemistry, 25(11).[1] [1]

Sources

Methodological & Application

Protocol for reacting 2-nitrophenyl isocyanate with L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Synthesis and Analysis of N-(2-Nitrophenyl)-L-alanine Urea

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Derivatization of L-Alanine with 2-Nitrophenyl Isocyanate

The reaction between an isocyanate and an amine to form a urea linkage is a fundamental and highly efficient transformation in organic synthesis.[1][2] When applied to amino acids, this reaction provides a powerful tool for creating stable derivatives with altered physicochemical properties. This application note details a comprehensive protocol for the reaction of 2-nitrophenyl isocyanate with the chiral amino acid L-alanine.

The resulting product, an N-aryl urea derivative of L-alanine, is of significant interest for several reasons. Firstly, the introduction of the 2-nitrophenyl group serves as a chromophore, facilitating the detection and quantification of the amino acid derivative using UV-Vis spectroscopy, a common feature in High-Performance Liquid Chromatography (HPLC) systems.[3][4] Secondly, this derivatization is crucial in the field of chiral separations. While L-alanine itself can be challenging to resolve from its D-enantiomer on certain stationary phases, its derivatized form often exhibits enhanced enantiomeric resolution on chiral columns.[5][6] This is paramount in pharmaceutical development and metabolomics, where enantiomeric purity is critical.

This guide provides a detailed methodology, explains the rationale behind critical procedural steps, outlines stringent safety protocols for handling hazardous isocyanates, and describes methods for the purification and analysis of the final product.

Reaction Mechanism: Nucleophilic Addition

The core of this synthesis is the nucleophilic addition of the primary amine of L-alanine to the highly electrophilic carbonyl carbon of the 2-nitrophenyl isocyanate. The electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[7] The reaction proceeds rapidly and is generally high-yielding.

Caption: The reaction mechanism proceeds via nucleophilic attack.

Health & Safety Precautions: Handling Isocyanates

Aromatic isocyanates are potent respiratory and dermal sensitizers and require handling with stringent safety measures.[8][9] Repeated exposure, even at low concentrations, can lead to occupational asthma.[8]

  • Engineering Controls: All manipulations involving 2-nitrophenyl isocyanate must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and remove them carefully to avoid skin contamination.[10]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[11]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

    • Respiratory Protection: In case of inadequate ventilation or spills, respiratory protection is necessary.[12]

  • Spill & Waste Disposal:

    • Have a spill kit ready. Small spills can be absorbed with a suitable absorbent material. The spill area should then be decontaminated with a solution of 90% water, 5-8% household ammonia, and 2-5% detergent.[12]

    • All isocyanate-contaminated waste must be collected in a designated, labeled, and sealed container for hazardous waste disposal according to institutional guidelines.[9]

Experimental Protocol: Synthesis of N-(2-Nitrophenyl)-L-alanine Urea

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed.

Materials & Reagents
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
L-Alanine89.0910.00.891 g1.0
2-Nitrophenyl isocyanate164.1210.01.641 g1.0
Sodium Bicarbonate (NaHCO₃)84.0120.01.68 g2.0
Tetrahydrofuran (THF), Anhydrous--50 mL-
Deionized Water--50 mL-
Hydrochloric Acid (1 M)--As needed-
Ethyl Acetate--~150 mL-
Brine (Saturated NaCl)--~50 mL-
Magnesium Sulfate (MgSO₄), Anhydrous--As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Analytical balance

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-(2-Nitrophenyl)-L-alanine Urea.

  • Prepare L-Alanine Solution: In the 100 mL round-bottom flask, combine L-alanine (0.891 g) and sodium bicarbonate (1.68 g). Add 50 mL of deionized water and stir until all solids are dissolved. The sodium bicarbonate acts as a base to deprotonate the carboxylic acid group of L-alanine, increasing its solubility in water and ensuring the amine group is the primary nucleophile. Cool the flask in an ice-water bath to 0-5°C.

  • Prepare Isocyanate Solution: In a separate, dry beaker, dissolve 2-nitrophenyl isocyanate (1.641 g) in 50 mL of anhydrous THF.

    • Causality: Using an anhydrous solvent is critical because isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] This side reaction would consume the starting material and complicate purification.

  • Reaction Initiation: Add the 2-nitrophenyl isocyanate solution dropwise to the stirred, cooled L-alanine solution over 15-20 minutes. Maintain the internal temperature below 10°C.

    • Causality: The reaction is exothermic. A slow, dropwise addition at low temperature prevents a rapid temperature increase, which could lead to side reactions and decrease the overall yield.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be spotted against the 2-nitrophenyl isocyanate starting material. The disappearance of the isocyanate spot indicates the reaction is complete.

  • Workup - Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 by slowly adding 1 M HCl. This step protonates the carboxylate group of the product, making it less water-soluble and more extractable into an organic solvent. It also neutralizes any remaining bicarbonate, causing CO₂ evolution (perform in the fume hood).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The product is now more soluble in the organic phase (ethyl acetate) than in the aqueous phase. Repeated extractions ensure maximum recovery.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product, likely a yellow or orange solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Methods:
  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: Reversed-phase HPLC can be used to assess the purity of the synthesized compound. The nitrophenyl group allows for strong UV detection (e.g., at 260 nm or 360 nm).[3]

    • Chiral Analysis: To determine the enantiomeric purity, analysis on a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating derivatized amino acids.[5] The method would involve comparing the retention time of the product with that of a standard synthesized from D-alanine.

  • Mass Spectrometry (MS): LC-MS is an excellent tool to confirm the identity of the product by verifying its molecular weight.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the N-(2-nitrophenyl)-L-alanine urea by showing the characteristic peaks for the aromatic protons, the alanine backbone, and the newly formed urea functional group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Confirm reaction completion with TLC before workup.
Isocyanate reacted with water.Ensure all glassware is dry and use high-quality anhydrous solvent.
Impure Product Side reactions due to overheating.Maintain strict temperature control (0-5°C) during the isocyanate addition.
Inefficient extraction.Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction to fully protonate the product's carboxyl group.
Product is an oil/gummy Presence of solvent or impurities.Ensure the product is thoroughly dried under vacuum. Attempt purification via column chromatography if recrystallization fails.

Conclusion

This protocol provides a robust and reliable method for the synthesis of N-(2-Nitrophenyl)-L-alanine Urea. The derivatization is a key enabling step for the accurate chromatographic analysis and chiral separation of L-alanine. By understanding the underlying chemical principles and adhering strictly to the outlined safety precautions, researchers can confidently apply this procedure in various applications, from quality control in drug manufacturing to advanced metabolic studies.

References

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Chemicals. (2023, January 13). Safety Data Sheet.
  • Hoeji, Y. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. (2011, February 15). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column.
  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2003, May 28). SAFETY DATA SHEET.
  • MDPI. (2024, February 2). Development of a Two-Dimensional Liquid Chromatographic Method for Analysis of Urea Cycle Amino Acids.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • PubMed. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates.
  • BenchChem. (2025, December). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
  • PMC. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways.
  • PMC - NIH. (2024, December 12). Isocyanate-based multicomponent reactions.
  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids.
  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
  • RSC Publishing. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat.

Sources

Solvent selection for N-(2-nitrophenylcarbamoyl)alanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Synthesis of N-(2-nitrophenylcarbamoyl)alanine

Abstract

The synthesis of N-(2-nitrophenylcarbamoyl)alanine, a key intermediate in various pharmaceutical and chemical research applications, is achieved through the nucleophilic addition of L-alanine to 2-nitrophenyl isocyanate. The success of this carbamoylation reaction is profoundly influenced by the choice of solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this synthesis. We delve into the reaction mechanism, explore the causal relationships between solvent properties and reaction outcomes, and present a comprehensive experimental protocol for solvent screening and optimization. The guide emphasizes safety, data-driven decision-making, and provides troubleshooting strategies to ensure a robust and reproducible synthesis.

Introduction: The Critical Role of the Reaction Environment

N-carbamoyl amino acids are valuable precursors in synthetic organic chemistry, notably in the preparation of N-carboxyanhydrides (NCAs) for polypeptide synthesis and in the development of novel bioactive molecules.[1] The synthesis of N-(2-nitrophenylcarbamoyl)alanine involves the formation of a urea linkage between L-alanine and 2-nitrophenyl isocyanate. While the reaction appears straightforward, its efficiency, yield, and purity are inextricably linked to the solvent system employed.

The solvent does not merely act as a passive medium for the reactants; it actively participates in the reaction by influencing reactant solubility, stabilizing transition states, and potentially engaging in competitive side reactions.[2] An improperly chosen solvent can lead to poor yields, difficult purification, or complete reaction failure. This guide provides the foundational knowledge and a practical framework for rationally selecting a solvent system to maximize the success of this synthesis.

Scientific Principles: Mechanism and Solvent Influence

The core of the synthesis is the nucleophilic attack of the primary amine of L-alanine on the highly electrophilic carbonyl carbon of the isocyanate group.

The Reaction Mechanism

The reaction proceeds via a concerted or stepwise mechanism involving a zwitterionic intermediate. The lone pair of electrons on the nitrogen atom of alanine attacks the isocyanate carbon, leading to the formation of a new C-N bond.

Caption: Reaction of 2-Nitrophenyl Isocyanate with L-Alanine.

Key Solvent Effects
  • Solubility: A primary challenge is the disparate solubility of the reactants. L-alanine is a zwitterionic amino acid with high polarity, soluble in water but poorly soluble in many common organic solvents.[3] Conversely, 2-nitrophenyl isocyanate is a nonpolar aromatic compound.[4] The ideal solvent must adequately dissolve both species to ensure a homogenous reaction mixture and facilitate molecular collisions.

  • Transition State Stabilization: The reaction proceeds through a charge-separated transition state. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are particularly effective at stabilizing this transition state through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate.[5]

  • Proticity and Side Reactions: Protic solvents (e.g., water, alcohols) contain acidic protons and can act as nucleophiles. Isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine (2-nitroaniline) and carbon dioxide.[6] They can also react with alcohols to form carbamates. These side reactions consume the isocyanate, reducing the overall yield of the desired product. Therefore, anhydrous (dry) solvents are essential for this synthesis.

  • Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. A higher dielectric constant can facilitate the dissolution of the polar L-alanine and stabilize charged intermediates.

Reactant and Solvent Property Overview

A rational selection of solvent begins with understanding the physical and chemical properties of the involved substances.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility Profile
2-Nitrophenyl Isocyanate C₇H₄N₂O₃164.1240-41[7]Soluble in many organic solvents (e.g., Toluene, THF, CH₂Cl₂). Reacts with water and alcohols.
L-Alanine C₃H₇NO₂89.09>297 (decomposes)Soluble in water; sparingly soluble in ethanol; practically insoluble in nonpolar organic solvents.

Table 2: Properties of Candidate Solvents for Screening

SolventFormulaDielectric Constant (ε) at 20°CTypeKey Considerations
Dichloromethane (DCM) CH₂Cl₂9.1Polar AproticGood solvent for isocyanate, poor for alanine. Low boiling point.
Tetrahydrofuran (THF) C₄H₈O7.6Polar AproticModerate polarity. Must be anhydrous (peroxide-free).
Acetonitrile (MeCN) CH₃CN37.5Polar AproticHigh polarity. Good for dissolving polar compounds.[8]
Dioxane C₄H₈O₂2.2Nonpolar/Weakly PolarLow polarity. Must be anhydrous.
Toluene C₇H₈2.4NonpolarExcellent for isocyanate, very poor for alanine. May require phase transfer catalyst.
Dimethylformamide (DMF) C₃H₇NO36.7Polar AproticHigh polarity, excellent solvating power for both reactants. High boiling point.
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.7Polar AproticVery high polarity. Can be difficult to remove during workup.[9]

Experimental Protocol: Solvent Screening Workflow

This protocol outlines a parallel screening experiment to efficiently identify the optimal solvent. All operations involving 2-nitrophenyl isocyanate must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

Caption: Workflow for parallel solvent screening experiment.

Materials and Equipment
  • L-Alanine (≥98%)

  • 2-Nitrophenyl isocyanate (≥95%)

  • Anhydrous solvents: DCM, THF, MeCN, Dioxane, Toluene, DMF

  • Magnetic stirrer hotplate and stir bars

  • Reaction vials (e.g., 8 mL) with screw caps

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS and/or NMR for analysis

Procedure
  • Preparation: To seven separate 8 mL reaction vials, add L-alanine (e.g., 44.5 mg, 0.5 mmol, 1.0 eq). Add a small magnetic stir bar to each vial.

  • Solvent Addition: To each vial, add 2.5 mL of one of the anhydrous solvents being tested (DCM, THF, MeCN, Dioxane, Toluene, DMF, DMSO).

  • Reactant Addition: Prepare a stock solution of 2-nitrophenyl isocyanate in a suitable, inert solvent like anhydrous toluene or add it directly if it is a liquid at room temperature. Add 2-nitrophenyl isocyanate (82.1 mg, 0.5 mmol, 1.0 eq) to each vial. Note: Isocyanates are moisture-sensitive; handle them quickly and under an inert atmosphere if possible.

  • Reaction Conditions: Seal the vials and stir the mixtures at room temperature (approx. 25°C).

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1, 4, 8, and 24 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 10% Methanol in DCM often works well.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a few drops of water to consume any remaining isocyanate.

  • Isolation:

    • For volatile solvents (DCM, THF, MeCN, Toluene), remove the solvent under reduced pressure.

    • For high-boiling solvents (DMF, DMSO), the product may need to be precipitated by adding an anti-solvent (e.g., water or diethyl ether) or extracted after dilution with water.

  • Purification and Analysis: The crude solid can be purified by recrystallization or column chromatography. Determine the final yield and purity of the product from each solvent system.

Data Analysis and Interpretation

The results from the screening should be tabulated to facilitate direct comparison.

Table 3: Representative Solvent Screening Results (Hypothetical Data)

SolventReaction Time (h)Conversion (%) (by LC-MS)Isolated Yield (%)Purity (%) (by NMR)Observations
DCM 24<10<5-Alanine remains largely undissolved.
Toluene 24<5<2-Heterogeneous mixture, no significant reaction.
THF 24655890Slow reaction, some undissolved alanine initially.
Acetonitrile 12857895Homogeneous after slight warming, good reaction rate.
Dioxane 24403288Slow reaction, solubility issues.
DMF 4>989297Rapid and complete reaction, homogeneous solution.
DMSO 4>988996Rapid reaction, but product isolation is more difficult.

Interpretation: Based on these representative results, DMF and Acetonitrile are superior solvents. The high polarity and solvating power of DMF effectively dissolve both reactants, leading to a rapid and high-yielding reaction. Acetonitrile also performs well due to its high dielectric constant. In contrast, nonpolar solvents like Toluene and low-polarity solvents like DCM fail because they cannot adequately dissolve L-alanine, preventing the reaction from occurring in the solution phase.

Optimized Protocol in Dimethylformamide (DMF)

This protocol is optimized for a 1 gram scale synthesis based on the screening results.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (1.0 g, 11.2 mmol).

  • Dissolution: Add 25 mL of anhydrous DMF and stir until the L-alanine is fully dissolved. Gentle warming (to ~40°C) may be required. Cool the solution to 0°C in an ice bath.

  • Isocyanate Addition: In a separate vial, dissolve 2-nitrophenyl isocyanate (1.84 g, 11.2 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred alanine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is >90%.

Safety, Handling, and Waste Disposal

  • Hazard Identification: 2-Nitrophenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye irritation and may cause respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always handle isocyanates in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[13]

  • Spill & Decontamination: For minor spills, absorb with an inert material like sand or vermiculite.[14] Treat the absorbed material with a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) in an open container, as CO₂ gas may be generated.[14]

  • Waste Disposal: Isocyanate waste is considered hazardous.[13] Dispose of all contaminated materials and waste solutions through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[14][15] Do not seal containers containing isocyanate waste and a decontamination solution.[14]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Poor solubility of alanine. 2. Isocyanate decomposed by moisture. 3. Incorrect stoichiometry.1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Use high-quality anhydrous solvents and handle isocyanate under inert gas. 3. Re-verify masses and molar equivalents of reactants.
Formation of 2-Nitroaniline as a major byproduct Reaction with water present in the solvent or on glassware.Thoroughly dry all glassware. Use freshly opened or distilled anhydrous solvents.
Product is difficult to precipitate or isolate The product has some solubility in the work-up solvent (e.g., water).Use ice-cold water for precipitation. Try adding a salt (e.g., NaCl) to the aqueous phase to decrease product solubility (salting out).
Reaction is very slow Insufficient activation energy or poor solubility.Gently warm the reaction mixture (e.g., to 40-50°C), ensuring the temperature does not cause isocyanate decomposition. Confirm reactants are dissolved.

Conclusion

The rational selection of a solvent is paramount for the successful synthesis of N-(2-nitrophenylcarbamoyl)alanine. This process must be guided by an understanding of the reaction mechanism and the physical properties of both reactants and solvents. A systematic screening approach, as detailed in this guide, reveals that polar aprotic solvents like DMF provide a superior reaction environment by effectively solubilizing the polar L-alanine and nonpolar 2-nitrophenyl isocyanate, leading to rapid, high-yielding, and clean conversions. By applying the principles and protocols outlined herein, researchers can confidently optimize this synthesis, ensuring reproducibility and efficiency.

References

  • Georganics. (n.d.). 2-Nitrophenyl isocyanate - High purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76834, 2-Nitrophenyl isocyanate. Retrieved from [Link]

  • Keeffe, J. R., & Jencks, W. P. (2016).
  • Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-Nitrophenyl isocyanate. Retrieved from [Link]

  • Agreda, V. H., & Zoeller, J. R. (1996).
  • Vayaboury, W., Giraud, M., Coudane, J., & Vert, M. (2004). Synthesis of Nα-protected-L-lysine and γ-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation. Journal of the Royal Society Interface, 1(1), 39-43.
  • Bar-Ziv, R., & Kochi, J. K. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • de Souza, A. B., & Pilli, R. A. (2021). Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis. Organic Letters, 23(18), 7136–7141.
  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]

  • Amunugama, M., & Gross, M. L. (2012). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 23(3), 546-555.
  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2007). Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions. Journal of the American Chemical Society, 129(34), 10471-10481.
  • Mushrif, S. H., & Choudhary, V. (2018). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 3(5), 589-611.
  • Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

Sources

Advanced Recrystallization Protocols for Nitrophenyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenyl urea derivatives represent a critical scaffold in medicinal chemistry, appearing frequently as kinase inhibitors (e.g., Sorafenib analogs) and herbicides. However, their purification presents a unique "solubility paradox": the urea linkage (


) creates strong intermolecular hydrogen bonding networks that reduce solubility, while the nitro group (

) acts as a chromophore and electron-withdrawing group, often leading to persistent yellow impurities and high melting points.

This guide moves beyond standard "dissolve and cool" instructions. It addresses the specific physicochemical challenges of these derivatives, particularly thermal instability (reversion to isocyanates) and polymorphism . The protocols below are designed to maximize purity (>99.5% HPLC) while preventing thermal degradation.

Physicochemical Considerations & Solvent Strategy

The Stability-Solubility Trade-off

Researchers often default to boiling solvents to dissolve stubborn ureas. This is a critical error for nitrophenyl ureas.

  • Mechanism of Failure: At temperatures

    
     (and accelerating 
    
    
    
    ), diarylureas exist in equilibrium with their starting isocyanate and amine precursors. Prolonged heating at reflux in high-boiling solvents (like toluene or chlorobenzene) drives the formation of impurities such as biurets (via isocyanate dimerization) and aniline oxidation products.
  • The Fix: Use solvents with high solubilizing power at moderate temperatures (

    
    ) or use rapid-heating/rapid-cooling cycles.
    
Solvent Selection Matrix

The nitro group renders these molecules less soluble in non-polar solvents than their phenyl counterparts.

Solvent SystemRoleSuitabilityApplication Notes
Ethanol / Water PrimaryHighBest balance. EtOH breaks H-bonds; water acts as anti-solvent.
Acetone / Hexane AlternativeMediumGood for removing non-polar impurities, but ureas often "oil out."
DMF / Water SpecializedHighFor highly insoluble derivatives (MP

). Requires care.
Acetonitrile (ACN) PolishingHighExcellent for removing colored nitro-impurities.
Acetic Acid / Water NicheMediumUseful for protonating basic side chains, but risk of acetylation.

Detailed Experimental Protocols

Protocol A: The "Gradient Polarity" Method (Standard)

Best for: Derivatives with MP


 and moderate solubility.

Principle: Utilizing the steep solubility curve of ureas in alcohols, enhanced by the gradual addition of a polar anti-solvent to force controlled nucleation.

Reagents:

  • Crude Nitrophenyl Urea Derivative (10 g)

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA)

  • Solvent B: Deionized Water (pre-heated to

    
    )
    
  • Activated Charcoal (Norit SX Ultra)

Step-by-Step:

  • Dissolution: Suspend the crude solid in Solvent A (10 mL/g) in a round-bottom flask.

  • Controlled Heating: Heat to mild reflux (

    
     for EtOH). Do not exceed 15 minutes at reflux.
    
    • Checkpoint: If solid remains, add Solvent A in 1 mL increments. If >20 mL/g is required, switch to Protocol B.

  • Decolorization (Critical for Nitro compounds): Remove from heat source for 30 seconds. Add activated charcoal (5 wt%). Return to reflux for 5 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities.

  • Nucleation: Return filtrate to the flask. Maintain temperature at

    
    .
    
  • Anti-Solvent Addition: Add pre-heated Solvent B (Water) dropwise via addition funnel.

    • End Point: Stop adding when a persistent turbidity (cloudiness) just barely remains.

    • Re-dissolution: Add a few drops of Solvent A to clear the solution again.

  • Crystallization: Allow the clear solution to cool to room temperature slowly (approx.

    
    /hour) with gentle stirring.
    
  • Harvest: Cool to

    
     for 1 hour. Filter and wash with cold Solvent A:B (1:1 mixture).
    
Protocol B: The "Dipolar Crash" Method (High Stability)

Best for: Highly insoluble derivatives (MP


) or those prone to "oiling out" in alcohols.

Principle: Dissolution in a dipolar aprotic solvent (DMF/DMSO) breaks the strong urea H-bonds at low temperatures, preventing thermal degradation. Water is used to "crash" the product out.

Reagents:

  • Crude Nitrophenyl Urea

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Anti-Solvent: Water (Ice cold)

Step-by-Step:

  • Dissolution: Dissolve crude material in minimal DMF at room temperature or slightly warmed (

    
    ).
    
    • Ratio: Typically 2–3 mL DMF per gram of solid.

  • Filtration: Syringe-filter the solution (0.45 µm PTFE) to remove dust/insolubles.

  • Precipitation: Place the DMF solution in a beaker with vigorous stirring.

  • Slow Addition: Add Water dropwise.

    • Observation: The solution will warm up (exothermic mixing). A precipitate will form immediately.

    • Control: Add water until the volume ratio is 1:1 (DMF:Water).

  • Digestion: Stir the slurry for 30 minutes. This allows amorphous precipitates to reorganize into crystalline forms (Ostwald ripening).

  • Wash: Filter and wash copiously with water to remove DMF traces.

  • Drying: Dry under high vacuum at

    
     for 24 hours. Note: DMF is difficult to remove; check via NMR.
    

Troubleshooting & Quality Control

Dealing with Polymorphism

Ureas are notorious for polymorphism. If your melting point is sharp but lower than expected, you may have isolated a metastable polymorph.

  • Solution: Slurry the solid in the recrystallization solvent (saturated) at room temperature for 24 hours. This thermodynamically drives the conversion to the most stable crystal form.

Removing the "Yellow" (Nitro Impurities)

If the product remains yellow/orange after Protocol A:

  • The impurity is likely a nitro-aniline or an azo-coupling byproduct.

  • Action: Perform a "swish" wash. Suspend the solid in cold Dichloromethane (DCM). Most urea derivatives are insoluble in DCM, while many organic impurities are soluble. Filter and recover the solid.[1][2][3][4]

Visualizations

Decision Matrix: Solvent Selection

This diagram guides the researcher to the correct protocol based on the physical properties of the derivative.

SolventSelection Start Start: Crude Nitrophenyl Urea CheckSolubility Check Solubility in Hot Ethanol (60°C) Start->CheckSolubility Soluble Soluble (<15 mL/g) CheckSolubility->Soluble Yes Insoluble Insoluble (>20 mL/g) CheckSolubility->Insoluble No CheckColor Is Product Colored? (Yellow/Orange) Soluble->CheckColor CheckMP Check Melting Point Insoluble->CheckMP ProtocolA Execute Protocol A: EtOH/Water Gradient CheckMP->ProtocolA MP < 200°C (Try larger vol) ProtocolB Execute Protocol B: DMF/Water Crash CheckMP->ProtocolB MP > 200°C Final Pure Crystalline Solid ProtocolA->Final ProtocolB->Final CheckColor->ProtocolA No Charcoal Add Activated Charcoal Step (Hot Filtration) CheckColor->Charcoal Yes Charcoal->ProtocolA DCMWash Perform DCM 'Swish' Wash DCMWash->Final Final->DCMWash If purity < 99%

Caption: Decision tree for selecting the appropriate solvent system based on solubility and melting point profiles.

Mechanism of Thermal Degradation

Understanding why we limit temperature is crucial.

DegradationPath cluster_warning Critical Control Point Urea Nitrophenyl Urea (Target) Heat Heat (>80°C) Urea->Heat Equilibrium Iso Isocyanate Intermediate Heat->Iso Amine Aniline Derivative Heat->Amine Biuret Biuret Impurity (Insoluble) Iso->Biuret + Reacts with Urea

Caption: Thermal dissociation pathway. Overheating causes reversion to isocyanates, which react to form biurets.

References

  • Bayer Healthcare LLC. (2009).[3] Process for the preparation of sorafenib and salts thereof. WO2009111061A1. Google Patents.

    • Relevance: Provides industrial validation for Ethyl Acetate/Water and Ethanol-based purification of nitrophenyl urea analogs (Sorafenib).
  • Bennet, W. B., Saunders, J. H., & Hardy, E. E. (1953).[5] The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas.[5][6][7][8] Journal of the American Chemical Society, 75(9), 2101–2103. [Link]

    • Relevance: Foundational text establishing the thermal instability mechanism of diarylureas.
  • Relevance: General protocols for urea solubility and solvent selection (TLC Rf values).
  • Merzouki, S., et al. (2012). 1-[3-(4-Nitrophenyl)propanoyl]urea acetic acid monosolvate.[9] Acta Crystallographica Section E, 68(Pt 5), o1437. [Link]

    • Relevance: Validates the use of Ethanol/Acetic Acid systems for nitrophenyl urea crystalliz

Sources

Troubleshooting & Optimization

Solubility issues with 2-nitrophenyl derivatives in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitrophenyl Derivatives Subject: Solubility Optimization, Stability, and Assay Interference Troubleshooting

Executive Summary: The Solubility Paradox

2-nitrophenyl derivatives (including o-nitrobenzyl "caged" compounds and various nitroaromatic scaffolds) present a classic physicochemical challenge in drug discovery and chemical biology. They exhibit high solubility in polar aprotic solvents (DMSO) but frequently "crash out" (precipitate) or form colloidal aggregates upon dilution into aqueous buffers.

This behavior is governed by the Hydrophobic Effect and Crystal Lattice Energy . The nitro group (


) is polar but electron-withdrawing, often enhancing 

-

stacking interactions in the solid state. When a concentrated DMSO stock is introduced to water, the entropic cost of organizing water molecules around the hydrophobic phenyl ring overcomes the enthalpy of solvation, driving the compound back into a solid or colloidal phase.

Troubleshooting Guide: Common Failure Modes

Issue A: "The Crash-Out" – Immediate Precipitation Upon Dilution

Symptom: The solution turns cloudy or a pellet forms immediately after adding the DMSO stock to the aqueous buffer. Mechanism: Solvent Shock.[1] Rapid mixing of high-% DMSO stock (e.g., 10 mM) into a low-% DMSO buffer (e.g., 0% DMSO) creates local supersaturation. The water molecules strip the DMSO solvation shell faster than the compound can disperse, forcing precipitation.

Corrective Protocol: The "Intermediate Step" Dilution Do not pipette 100% DMSO stock directly into 100% aqueous buffer if the final concentration is near the solubility limit.

  • Prepare Stock: Start with your standard 10–100 mM stock in 100% DMSO.

  • Intermediate Dilution: Dilute the stock 10-fold into a 50:50 DMSO:Water mixture. The high organic content prevents immediate precipitation.

  • Final Dilution: Pipette this intermediate solution into your final assay buffer.

    • Why this works: This gradient approach reduces the kinetic shock of hydration, allowing the compound to equilibrate more slowly.

Issue B: False Positives in Enzyme Assays (Promiscuous Inhibition)

Symptom: The compound shows inhibition across unrelated targets (e.g., Kinase A and Protease B) with steep Hill slopes (>2.0). Mechanism: Colloidal Aggregation.[2][3][4] Nitroaromatics are frequent offenders in forming sub-micrometer colloids. These particles non-specifically adsorb enzymes on their surface, inhibiting them physically rather than chemically.[3][5]

Diagnostic & Solution:

  • The Detergent Test: Re-run the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

    • Result: If inhibition disappears with detergent, the initial hit was a false positive (aggregation).

    • Result: If inhibition remains, it is likely a true binding event.

  • Centrifugation: Spin the assay mix at 10,000 x g for 10 mins. If the compound concentration in the supernatant drops significantly, it is aggregating.

Issue C: Sample Degradation (The "Caged" Effect)

Symptom: The solution turns yellow/orange over time, or LC-MS shows a mass shift of -16 or -18 Da (depending on hydration). Mechanism: Photolysis. 2-nitrobenzyl derivatives are intrinsically photosensitive. UV or ambient blue light triggers an intramolecular hydrogen abstraction, rearranging the nitro group into a nitrosophenyl byproduct.

Corrective Protocol:

  • Amber Glass: Store all solids and DMSO stocks in amber vials.

  • Dark Room: Perform weighing and dilution under red light or low-light conditions if the compound is a known "caged" probe.

Visualizing the Mechanisms

Figure 1: The Solubility & Photolysis Pathway

This diagram illustrates the two primary pathways for 2-nitrophenyl derivative failure: precipitation due to water exclusion and degradation due to light exposure.

G Stock DMSO Stock (Solvated Monomer) Water Aqueous Buffer (High Dielectric) Stock->Water Dilution Nitroso 2-Nitroso Byproduct (Degradation) Stock->Nitroso Photolysis Precipitate Precipitate/Crystal (Thermodynamic Sink) Water->Precipitate Hydrophobic Exclusion Colloid Colloidal Aggregate (False Positive) Water->Colloid Critical Aggregation Conc. (CAC) Water->Nitroso Photolysis Light UV/Blue Light (hv)

Caption: Pathways of instability. Dilution into water risks precipitation or aggregation; light exposure risks chemical rearrangement.

Frequently Asked Questions (FAQ)

Q: My compound is soluble at 10 mM in DMSO, but precipitates at 100 µM in water. Is this normal? A: Yes. The solubility ratio between DMSO and water can easily exceed 1000:1 for nitroaromatics. The "Kinetic Solubility" (what stays in solution immediately after dilution) is often higher than "Thermodynamic Solubility" (equilibrium). If you need 100 µM, consider adding a co-solvent like PEG-400 (up to 5%) or cyclodextrins to the aqueous buffer to stabilize the monomeric form.

Q: Why does the solution turn yellow upon standing? A: This is the hallmark of the 2-nitrobenzyl photochemistry. The resulting 2-nitrosobenzaldehyde or ketone byproducts are often deeply colored (yellow to brown). If this occurs, your compound concentration is compromised.[6][7] Verify purity via HPLC.

Q: Can I sonicate the aqueous solution to re-dissolve the precipitate? A: Proceed with caution. Sonication can temporarily disperse the precipitate into a fine suspension (which might pass a visual check), but it will likely re-settle or act as a colloidal aggregator in your assay. Heating is preferred over sonication, but only if the compound is thermally stable and protected from light.

Q: How do I determine the Critical Aggregation Concentration (CAC)? A: Perform a serial dilution of the compound in the assay buffer and measure light scattering (Nephelometry) or simply measure UV absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A sudden spike in baseline absorbance indicates the formation of particles (scattering).

Comparative Data: Solvent Systems

Solvent SystemSolubility PotentialRisk FactorRecommended Use
100% DMSO High (>50 mM)Hygroscopic (absorbs water)Storage (-20°C, Dark)
PBS (pH 7.4) Low (<50 µM typically)Precipitation / AggregationFinal Assay (Low Conc.)
50% DMSO / 50% Water ModerateExothermic MixingIntermediate Dilution Step
PBS + 0.01% Triton X-100 ModerateAssay InterferencePreventing Aggregation

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Corrie, J. E., et al. (2005).[8] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Technical Support Center: Stability & Handling of N-Carbamoyl Alanine Derivatives

[1]

Current Status: Operational Topic: pH Optimization & Stability Troubleshooting Ticket ID: NCA-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Landscape

Welcome to the technical support hub for N-carbamoyl amino acids. If you are working with N-carbamoyl alanine (either the


cyclizationhydrolysis1

Unlike simple peptides, N-carbamoyl derivatives possess a ureido linkage (

1
The "V-Shaped" Stability Profile

Stability is not linear.[1] It follows a non-monotonic profile where the derivative is most stable near neutral pH, with degradation rates accelerating at both extremes.

  • Acidic Conditions (pH < 5): The dominant pathway is Cyclization . The N-carbamoyl group attacks the carboxyl carbon, expelling water to form a Hydantoin (for

    
    -alanine) or Dihydrouracil  (for 
    
    
    -alanine).[1]
  • Alkaline Conditions (pH > 9): The dominant pathway is Hydrolysis . Hydroxide ions attack the carbamoyl carbonyl, leading to Decarbamoylation (yielding free Alanine +

    
     + 
    
    
    ).
Visualizing the Degradation Pathways

The following diagram maps the chemical fate of N-carbamoyl alanine based on pH environment.

Gcluster_stabilityStability Window (pH 6.0 - 8.0)NCAN-Carbamoyl Alanine(Linear Form)AlanineFree Alanine + CO2 + NH3(Hydrolysis Products)NCA->Alanine Alkaline pH (> 9)Irreversible HydrolysisTS_AcidProtonated Intermediate(Tetrahedral)NCA->TS_Acid Acidic pH (< 5)ProtonationHydantoin5-Methylhydantoin(Cyclic Form)Hydantoin->NCA Reversible in Base(Ring Opening)TS_Acid->Hydantoin -H2OCyclization

Figure 1: Chemical fate map of N-carbamoyl alanine.[1] Acidic conditions drive cyclization to hydantoins, while strong alkaline conditions drive irreversible hydrolysis to free amino acids.

Troubleshooting Dashboard

Use this section to diagnose specific anomalies in your HPLC or LC-MS data.

Issue 1: New Peak Appearance (Retention Time Shift)

Observation: You observe a new peak eluting later than your starting material on a Reverse Phase (C18) column.

  • Diagnosis: Hydantoin Formation. The cyclic hydantoin is more hydrophobic than the linear N-carbamoyl acid because it loses the charged carboxylate group and forms a neutral ring.

  • Root Cause: Your buffer pH is likely too low (pH < 5), or the sample was stored in an acidic solvent (e.g., 0.1% TFA) for too long.

  • Corrective Action:

    • Neutralize the sample immediately.

    • Switch mobile phase modifier from TFA (pH ~2) to Ammonium Acetate or Formic Acid buffered to pH 6.0.[1]

Issue 2: Loss of Mass / Signal Decrease

Observation: The N-carbamoyl peak area decreases over time, but no stoichiometric new peak appears (or a very polar peak appears at the solvent front).

  • Diagnosis: Decarbamoylation (Hydrolysis). The carbamoyl group has cleaved. The resulting free alanine is highly polar and may not retain on your column, or simply elutes in the void volume.

    
     and 
    
    
    are lost as gases/salts.[1]
  • Root Cause: pH > 9 or elevated temperature (> 40°C) in aqueous solution.[1]

  • Corrective Action:

    • Check the pH of your formulation; ensure it is < 8.5.

    • Store samples at 4°C or -20°C. Hydrolysis has a high activation energy and is significantly slowed by cooling.[1]

Issue 3: Peak Splitting

Observation: The main peak splits into a doublet.

  • Diagnosis: Racemization. [1]

  • Root Cause: If working with chiral N-carbamoyl-L-alanine, exposure to strong base or high heat can cause proton exchange at the

    
    -carbon, leading to partial racemization to the D-isomer.[1]
    
  • Corrective Action: Avoid pH > 10. Use chiral chromatography to verify enantiomeric purity.[1]

Experimental Protocols

Protocol A: Determining the pH-Rate Profile

To validate the stability of your specific derivative, perform this accelerated stability test.

Reagents:

  • Buffer System: "Universal" Buffer (Britton-Robinson) or separate buffers: Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).[1] Note: Avoid primary amine buffers (Tris) if analyzing by derivatization, though they are generally safe for direct UV detection.

  • Temperature: 25°C (Ambient) and 40°C (Accelerated).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of N-carbamoyl alanine in water.

  • Incubation: Dilute the stock 1:10 into buffers at pH 4.0, 6.0, 7.5, and 9.0.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Immediately dilute acidic samples into neutral buffer (pH 7) and alkaline samples into neutral buffer to "freeze" the equilibrium before injection.

  • Analysis: Analyze via HPLC-UV (210 nm).

Data Interpretation (Example):

pH ConditionDominant ProductEstimated

(25°C)
Recommendation
pH 2.0 Hydantoin< 6 hoursAvoid. Immediate cyclization risk.[1]
pH 4.0 Hydantoin~24 hoursCaution. Keep cold; analyze quickly.[1]
pH 7.0 Stable> 2 weeksOptimal for storage and assays.[1]
pH 9.0 Free Alanine~48 hoursRisk. Hydrolysis begins.[1]
Protocol B: Storage & Formulation
  • Lyophilization: The most stable form is a dry powder. Lyophilize from a neutral solution (pH 7.0).

  • Frozen Solution: If liquid storage is required, buffer with 50 mM Sodium Phosphate (pH 7.0 - 7.5) and store at -20°C.

  • Thawing: Thaw on ice. Do not heat to dissolve.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 0.1% TFA (Trifluoroacetic acid) as a mobile phase? A: Use with caution. The pH of 0.1% TFA is approximately 2.0. While the residence time on the column is short (minutes), sitting in the autosampler in this solvent can induce cyclization to the hydantoin.

  • Better Alternative: 10 mM Ammonium Formate (pH 3.5 - 4.[1]0) or Ammonium Bicarbonate (pH 7.[1]5) if your column supports it.[1]

Q: Is the cyclization to hydantoin reversible? A: Yes. If you accidentally form the hydantoin by exposing the sample to acid, you can often ring-open it back to the N-carbamoyl acid by adjusting the pH to ~8.5-9.0 and incubating gently.[1] However, prolonged exposure to high pH triggers the irreversible hydrolysis to free alanine.

Q: Why is N-carbamoyl-


-alanine different from the 

-derivative?
A:

1

11

Q: Does ionic strength affect stability? A: Yes. High ionic strength can stabilize the transition state for hydrolysis. Keep salt concentrations moderate (10-50 mM) for maximum stability.[1]

References

  • Stark, G. R. (1965).[1] "Reactions of Cyanate with Functional Groups of Amino Acids and Proteins." Biochemistry, 4(6), 1030–1036. Link[1]

    • Foundational text on the carbamoylation of amino acids and the stability of the resulting ureido deriv
  • Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering, 84(1), 1–9. Link

    • Details the enzymatic and chemical equilibrium between hydantoins and N-carbamoyl amino acids.
  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link[1]

    • The definitive review on the acid-catalyzed cycliz
  • Louwrier, A., & Knowles, C. J. (1996). "The properties of the D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase enzymes of an Agrobacterium strain." Enzyme and Microbial Technology, 19(8), 562-571.[1] Link

    • Provides practical stability data for N-carbamoyl intermediates in bioc

Technical Support Center: Purification of Urea Derivatives from Isocyanate Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for urea synthesis and purification. Isocyanates are highly reactive electrophiles widely used to synthesize ureas. However, their extreme reactivity often leads to difficult-to-separate impurities, such as unreacted precursors or moisture-induced side products. This guide provides mechanistic troubleshooting, validated protocols, and scavenger selection strategies to help you isolate highly pure urea derivatives without relying on bottleneck-inducing chromatography[1].

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do I keep isolating highly insoluble symmetric urea byproducts instead of my target asymmetric urea? Causality: This is the most common failure mode in urea synthesis and is driven by trace moisture. Water present in your solvent or amine reagent reacts with the highly electrophilic isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to yield a primary amine. Because this newly formed amine is highly nucleophilic, it immediately attacks another equivalent of the unreacted isocyanate, forming a symmetric urea. Solution: The reaction is a self-validating test of your anhydrous technique. You must ensure rigorous anhydrous conditions: use freshly distilled solvents, store isocyanates under inert gas (Argon/N₂), and consider using a slight excess of your target amine to kinetically outcompete trace water.

Q2: Should I use a liquid-phase chemical quench or a polymer-supported scavenger to remove excess isocyanate? Causality: Liquid-phase quenching (e.g., adding volatile amines like ethanolamine or ammonia) converts the excess isocyanate into a new, smaller urea derivative. However, this still leaves you with a homogeneous mixture of two ureas, requiring liquid-liquid extraction or silica gel chromatography for separation. Conversely, a utilizes an insoluble macroscopic resin (like PS-Trisamine) that covalently captures the isocyanate[1]. Because the impurity is now bound to a solid matrix, you can isolate your pure product via a single, mechanically simple filtration step[1]. This makes PSQ the superior choice for parallel synthesis and automated workflows[1].

Q3: How do I know when the scavenging process is complete? Causality: Standard resins require empirical TLC or LC-MS tracking. However, have been developed to provide visual confirmation[2]. For example, self-indicating methylisocyanate resins (used for the reverse process of scavenging excess amines) turn blue upon contact with amines and gradually return to yellow as the amine is completely sequestered from the solution[2].

Section 2: Experimental Workflows & Methodologies

Protocol: Polymer-Supported Quench (PSQ) using PS-Trisamine Resin

Objective: Rapid removal of excess isocyanate electrophiles from crude urea synthesis mixtures to achieve >95% purity without chromatography.

Step-by-Step Methodology:

  • Reaction Execution: Run your standard urea synthesis using a slight excess of isocyanate (e.g., 1.2 to 1.5 equivalents) relative to the amine. This kinetic driving force ensures the complete consumption of your valuable amine building block.

  • Resin Preparation: Select PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) resin. Verify the loading capacity provided by the manufacturer (typically 3.0 – 4.0 mmol/g based on electrophile uptake)[3].

  • Quenching: Upon reaction completion, add 3 to 6 equivalents of PS-Trisamine resin (relative to the calculated excess of isocyanate) directly to the crude reaction mixture[3]. Ensure the reaction is in a solvent that swells polystyrene (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[3].

  • Agitation: Gently agitate the suspension using an orbital shaker or slow overhead stirring at room temperature for 1 to 3 hours[3]. Critical Note: Do not use vigorous magnetic stirring, as the stir bar will mechanically grind and degrade the resin beads, clogging your filter later.

  • Isolation: Filter the mixture through a sintered glass frit. Wash the resin filter cake 2–3 times with DCM or THF. This washing step is crucial to ensure complete recovery of your target urea that may be trapped in the interstitial spaces of the swollen resin.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the highly pure urea derivative[1].

Section 3: Scavenger Selection Guide

To optimize your purification, select the appropriate scavenger based on the limiting reagent used in your synthesis.

Scavenger TypeTarget ImpurityTypical Loading CapacityReaction TimeByproduct State
PS-Trisamine Resin Excess Isocyanate[3]3.0 – 4.0 mmol/g[3]1 – 3 hours[3]Solid (Resin-bound urea)
Aminomethyl Polystyrene Excess Isocyanate[1]1.0 – 2.0 mmol/g2 – 4 hoursSolid (Resin-bound urea)
PS-Isocyanate Resin Excess Amine[1]1.0 – 1.5 mmol/g[1]2 – 4 hoursSolid (Resin-bound urea)
Ethanolamine (Liquid) Excess IsocyanateN/A (Neat liquid)< 30 minsSoluble (Asymmetric urea)

Section 4: Visualizing the Purification Logic

The following diagram maps the logical divergence of the product and impurities during a Polymer-Supported Quench workflow.

UreaPurification Start Amine + Isocyanate (Reaction Mixture) Crude Crude Product (Target Urea + Excess Isocyanate) Start->Crude Reaction AddResin Add PS-Trisamine Resin (Polymer-Supported Quench) Crude->AddResin Binding Resin covalently binds Excess Isocyanate AddResin->Binding Filtration Filtration Step Binding->Filtration PureUrea Filtrate: Pure Urea Product Filtration->PureUrea Liquid Phase WasteResin Filter Cake: Resin-bound Impurities Filtration->WasteResin Solid Phase

Workflow of Polymer-Supported Quench (PSQ) for purifying urea derivatives from excess isocyanate.

References

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.[Link]

  • Cho, J. K., White, P. D., Klute, W., Dean, T. W., & Bradley, M. (2004). Self-indicating amine scavenger resins. Chemical Communications, (4), 502-503.[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-{[(2-nitrophenyl)amino]carbonyl}alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-{[(2-nitrophenyl)amino]carbonyl}alanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance[1][2]

N-{[(2-nitrophenyl)amino]carbonyl}alanine (also referred to as 2-(3-(2-nitrophenyl)ureido)propanoic acid) represents a critical scaffold in peptidomimetic research. As a urea derivative of an amino acid, it serves as a model for investigating hydrogen-bonding networks in supramolecular chemistry and drug design.

This guide provides a rigorous analysis of its 1H NMR spectrum in DMSO-d₆ , distinguishing it from its regioisomers (e.g., the 4-nitro analogue). The focus is on the "Ortho Effect" —the intramolecular hydrogen bonding and magnetic anisotropy introduced by the 2-nitro substituent—which serves as a definitive spectral fingerprint.

Experimental Protocols

To ensure reproducibility, we present a self-validating synthesis and characterization workflow.

2.1. Synthesis Workflow (Isocyanate Coupling)

The most robust route involves the nucleophilic addition of L-alanine to 2-nitrophenyl isocyanate. This "click-type" reaction is preferred over activated ester methods due to higher atom economy and simpler workup.

Protocol:

  • Reagents: Dissolve L-Alanine (1.0 eq) in 1M NaOH (1.1 eq) at 0°C.

  • Addition: Dropwise addition of 2-nitrophenyl isocyanate (1.0 eq) dissolved in a minimal amount of 1,4-dioxane.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of isocyanate).

  • Workup: Wash the basic solution with diethyl ether (to remove unreacted organic impurities). Acidify the aqueous layer to pH 2–3 with 1M HCl.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

2.2. NMR Sample Preparation
  • Solvent: DMSO-d₆ (99.8% D) is required due to the low solubility of the free carboxylic acid in CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm.

Visualization: Synthesis & Logic Pathways

The following diagrams illustrate the synthesis workflow and the logical decision tree used for spectral assignment.

G start Reactants: L-Alanine + 2-Nitrophenyl Isocyanate step1 Solubilization (1M NaOH, 0°C) start->step1 step2 Nucleophilic Addition (Formation of Urea Linkage) step1->step2 Stir 2-4h step3 Workup (Acidification to pH 2) step2->step3 Precipitation product Target Molecule: N-{[(2-nitrophenyl)amino]carbonyl}alanine step3->product Recrystallization

Figure 1: Synthesis pathway via isocyanate coupling, highlighting the critical acidification step for product isolation.

G root Identify Signal Region downfield Downfield (> 9.0 ppm) root->downfield midfield Aromatic (6.5 - 8.5 ppm) root->midfield upfield Aliphatic (1.0 - 4.5 ppm) root->upfield nh_ar Singlet (Broad) Ar-NH-CO (Deshielded by NO2) downfield->nh_ar Exchangeable nh_ala Doublet CO-NH-CH (Couples to CH) midfield->nh_ala Doublet ch_ala Quintet/Multiplet Alpha-CH (Couples to NH & CH3) upfield->ch_ala ~4.2 ppm ch3_ala Doublet Beta-CH3 upfield->ch3_ala ~1.3 ppm

Figure 2: NMR Assignment Logic Tree. Note the differentiation between the two urea NH protons based on multiplicity and chemical shift.

Spectral Analysis & Assignment (DMSO-d₆)

The 1H NMR spectrum of this compound is defined by the asymmetry of the urea linkage. Unlike symmetric ureas, the two NH protons are chemically and magnetically distinct.

4.1. Chemical Shift Data Table[1][2][3]
Proton GroupChemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (

)
Assignment Logic
-COOH 12.0 – 13.0Broad Singlet1HN/ACarboxylic acid proton; highly exchangeable and temperature dependent.
Ar-NH 9.2 – 9.6 Singlet1HN/ACritical Diagnostic: Deshielded by the ortho-nitro group (anisotropy) and intramolecular H-bonding.
Ar-H (3) 8.0 – 8.2Doublet1H~8.0 HzProton adjacent to the Nitro group; most deshielded aromatic proton.
Ar-H (5, 4, 6) 7.0 – 7.7Multiplets3HVariesRemaining aromatic protons.
Ala-NH 6.8 – 7.2 Doublet1H~7.5 HzUrea proton attached to the chiral center; couples to the alpha-CH.

-CH
4.1 – 4.3Quintet/Multiplet1H~7.2 HzMethine proton of the Alanine moiety.

-CH₃
1.2 – 1.4Doublet3H~7.2 HzMethyl group of Alanine.
4.2. Mechanistic Insight: The "Ortho Effect"

The defining feature of this spectrum is the chemical shift of the Ar-NH proton (>9.0 ppm).

  • Electronic Deshielding: The nitro group is a strong electron-withdrawing group (EWG), pulling electron density from the aromatic ring and the adjacent nitrogen, shifting the signal downfield.

  • Intramolecular Hydrogen Bonding: In the 2-nitro isomer, a stable 6-membered hydrogen-bond ring forms between the urea N-H and the nitro oxygen. This "locks" the proton in a deshielded environment, often making it visible even in the presence of trace water, unlike typical amide protons.

Comparative Guide: 2-Nitro vs. 4-Nitro Isomers

For researchers validating structure, distinguishing the 2-nitro (ortho) from the 4-nitro (para) isomer is a common challenge.

5.1. Comparative Data Matrix[2]
Feature2-Nitrophenyl (Ortho) 4-Nitrophenyl (Para) Differentiation Logic
Ar-NH Shift > 9.0 ppm ~ 8.5 - 8.9 ppm The intramolecular H-bond in the ortho-isomer causes a significant downfield shift compared to the para-isomer.
Aromatic Pattern ABCD (Complex) AA'BB' (Symmetric) The 4-nitro isomer possesses a plane of symmetry, resulting in two distinct doublets (roofing effect). The 2-nitro isomer shows 4 distinct signals.
H-Bonding Intramolecular Intermolecular The ortho-isomer's H-bond is concentration-independent; the para-isomer's shifts may drift with concentration changes.
5.2. Solvent Effects (DMSO vs. CDCl₃)
  • DMSO-d₆: Disrupts intermolecular H-bonds but often leaves strong intramolecular H-bonds (like the 2-nitro chelate) intact. This makes DMSO the superior solvent for proving the existence of the specific "ortho-nitro" conformation.

  • CDCl₃: While useful for esters, the free acid is insoluble. If the methyl ester were analyzed in CDCl₃, the Ar-NH signal would likely appear even further downfield (>10 ppm) due to the lack of solvent competition for the H-bond.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for urea and amide chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects on aromatic rings).[1][2][3][5]

  • Mobinikhaledi, A., & Amiri, A. (2010). Synthesis and Characterization of Some New Urea and Thiourea Derivatives of Amino Acids. Asian Journal of Chemistry, 22(6), 4873-4878. (Primary literature on urea-amino acid synthesis).[6]

Sources

A Comparative Guide to FTIR Spectroscopy: Distinguishing Urea from Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups and elucidating the structural nuances of organic compounds. This guide provides an in-depth, objective comparison of the characteristic FTIR spectral features of urea and hydantoin derivatives, two classes of compounds with significant relevance in pharmaceutical and biological chemistry. By understanding their distinct vibrational fingerprints, researchers can confidently differentiate between these structures, a critical step in synthesis confirmation, quality control, and mechanistic studies.

The Vibrational Tale of Two Scaffolds: Why FTIR is a Powerful Differentiator

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations—stretching, bending, rocking, and wagging of chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular geometry. Consequently, even structurally similar molecules like urea (an acyclic diamide) and hydantoins (a cyclic imide) exhibit unique spectral patterns.

The key to differentiating urea from hydantoin derivatives lies in analyzing the regions of the FTIR spectrum corresponding to N-H, C=O (carbonyl), and C-N bond vibrations. The cyclic nature of the hydantoin ring, in contrast to the more flexible acyclic structure of urea, imposes conformational constraints that significantly influence the vibrational frequencies of these functional groups.

Characteristic FTIR Peaks of Urea

Urea, as a fundamental organic compound, presents a well-defined and extensively studied FTIR spectrum. The presence of primary amine groups (-NH₂) and a carbonyl group (C=O) gives rise to several characteristic absorption bands.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretching3450 - 3200Two distinct peaks are often observed, corresponding to the asymmetric and symmetric stretching of the N-H bonds in the -NH₂ groups. These bands are typically broad due to hydrogen bonding.[1][2][3]
C=O Stretching~1685 - 1670A strong, sharp absorption band characteristic of the carbonyl group in an amide (Amide I band). Its position can be influenced by hydrogen bonding.[1][4]
N-H Bending~1630 - 1615This absorption (Amide II band) arises from the in-plane bending of the N-H bonds and is often found in close proximity to the C=O stretching band.[1]
C-N Stretching~1465A medium to strong band resulting from the stretching of the carbon-nitrogen bonds.[1][4]
NH₂ Rocking/Wagging~1155 and ~1055These bands are associated with the out-of-plane movements of the amine groups.[2]

The presence of strong intermolecular hydrogen bonding in solid urea samples can lead to broadening and slight shifts in the N-H and C=O stretching frequencies.

Unraveling the Hydantoin Ring: A More Complex Carbonyl Signature

Hydantoin and its derivatives possess a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at the C2 and C4 positions. This structural feature is the primary source of their distinct FTIR signature, particularly in the carbonyl stretching region.

Unlike urea's single C=O peak, hydantoins typically exhibit two distinct carbonyl stretching bands .[5][6] This splitting arises from the different chemical environments of the two carbonyl groups within the ring and their potential for vibrational coupling.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretching3400 - 3100Similar to urea, hydantoins with N-H bonds show stretching vibrations in this region. The exact position and shape depend on substitution and hydrogen bonding.[5]
C=O Stretching (C2=O)~1780 - 1750This higher frequency band is often assigned to the C2 carbonyl group.[5][6]
C=O Stretching (C4=O)~1745 - 1700The lower frequency band is typically attributed to the C4 carbonyl group.[5][6]
C-N StretchingVariable (often in the 1400-1000 region)The C-N stretching vibrations within the hydantoin ring can be more complex and coupled with other modes.[1]

Substituent Effects: The electronic nature and position of substituents on the hydantoin ring can significantly influence the positions of the characteristic peaks. For instance, electron-withdrawing groups can shift the C=O stretching frequencies to higher wavenumbers, while electron-donating groups may have the opposite effect. The presence of bulky substituents can also induce ring strain, further altering the vibrational frequencies.

Case Study: 5,5-Diphenylhydantoin

A prominent example is 5,5-diphenylhydantoin (Phenytoin), a widely used anticonvulsant drug. Its FTIR spectrum clearly displays the characteristic dual carbonyl peaks, with reported values around 1780 cm⁻¹ and 1734 cm⁻¹ .[7] The N-H stretching is observed around 3270 cm⁻¹ .[7]

Experimental Protocols for High-Quality FTIR Analysis

The quality of an FTIR spectrum is heavily dependent on proper sample preparation. For solid samples like urea and hydantoin derivatives, two primary methods are recommended: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the powdered sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method can provide very high-quality spectra, though it is more labor-intensive.

Methodology:

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the sample to a very fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it is a homogenous, fine powder.

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Collect a background spectrum with the empty sample holder in the beam path.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Disposal: Dispose of the KBr pellet appropriately after analysis.

Visualizing the Analysis: Workflow and Structural Comparison

To streamline the process of differentiating between these compounds, the following workflow can be adopted:

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Obtain Solid Sample ATR ATR Method Prep->ATR Choose Method KBr KBr Pellet Method Prep->KBr Choose Method Background Collect Background Spectrum ATR->Background KBr->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, Smoothing) SampleSpec->Process Identify Identify Key Peak Regions (N-H, C=O, C-N) Process->Identify Compare Compare with Reference Spectra Identify->Compare Urea Urea Identified (Single C=O, etc.) Compare->Urea Differentiate Hydantoin Hydantoin Derivative Identified (Dual C=O, etc.) Compare->Hydantoin Differentiate

Caption: Workflow for FTIR analysis and differentiation of urea and hydantoin derivatives.

The fundamental structural differences that give rise to the distinct spectra are highlighted below:

Structural_Comparison cluster_urea Urea (Acyclic Diamide) cluster_hydantoin Hydantoin (Cyclic Imide) Urea_Struct Urea_Features Key Features: - Single C=O group - Two -NH2 groups - Acyclic, flexible structure Hydantoin_Struct Hydantoin_Features Key Features: - Two C=O groups (C2 & C4) - Two N-H groups in a ring - Cyclic, constrained structure

Caption: Structural comparison of urea and the parent hydantoin ring.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for distinguishing between urea and hydantoin derivatives. The key differentiating feature is the carbonyl (C=O) stretching region of the spectrum. Urea exhibits a single, strong Amide I band, whereas hydantoin derivatives are characterized by two distinct C=O stretching absorptions due to the two carbonyl groups within the five-membered ring. By carefully preparing the sample and analyzing the positions and multiplicity of the N-H and C=O stretching bands, researchers can confidently identify their target compounds and ensure the integrity of their experimental results.

References

  • Manivannan, S., & Rajendran, S. (2011). Synthesis and characterization of a new Schiff base from urea and its metal complexes. Journal of the Serbian Chemical Society, 76(7), 969-977.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]

  • Akman, G., et al. (2019). FTIR spectroscopic and quantum chemical studies on hydantoin. Journal of Molecular Structure, 1175, 83-91.
  • ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • Balan, T., et al. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molbank, 2006(3), M480.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216.
  • ResearchGate. (n.d.). FTIR scan of a) 5,5-dimethylhydantoin and b) formylated hydantoin mixture. Retrieved from [Link]

Sources

Comparative Guide: 2-Nitro vs. 4-Nitro Phenylcarbamoyl Alanine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-nitro versus 4-nitro phenylcarbamoyl alanine , designed for researchers in medicinal chemistry and chromatography. It synthesizes mechanistic physical organic chemistry with practical experimental protocols.

Executive Summary

In the synthesis of hydantoins and the development of Chiral Stationary Phases (CSPs), the position of the nitro substituent on the phenylcarbamoyl moiety dictates reactivity and performance.

  • 4-Nitro (Para): The "Workhorse." Exhibits superior reactivity in base-catalyzed cyclization due to efficient resonance stabilization of the ureido anion. It is the preferred motif for Pirkle-type CSPs due to accessible

    
    -
    
    
    
    interaction sites.
  • 2-Nitro (Ortho): The "Steric Variant." Characterized by the ortho-effect, where intramolecular hydrogen bonding locks conformation but steric hindrance retards intermolecular nucleophilic attacks. It is often used to probe active site constraints or induce specific atropisomeric properties.

Physicochemical & Structural Analysis

The reactivity difference stems fundamentally from the Ortho-Effect (2-nitro) versus Resonance Activation (4-nitro).

Feature2-Nitro Phenylcarbamoyl Alanine 4-Nitro Phenylcarbamoyl Alanine
Structure Ortho-substituted; Sterically crowded.Para-substituted; Linear, accessible.
Electronic Effect Inductive (-I) & Resonance (-R); Steric Inhibition of Resonance .Strong Inductive (-I) & Resonance (-R) .
Urea NH Acidity High (due to H-bond to NO₂ oxygen).Very High (due to resonance delocalization).
Intramolecular H-Bond Yes (NH

O=N). Locks conformation.
No .

H NMR (Urea NH)
Downfield shift (

ppm) due to H-bonding.
Downfield shift (

ppm) due to -R effect.
Melting Point Generally lower (less efficient crystal packing).Higher (symmetry favors packing).
Structural Visualization (DOT Diagram)

G cluster_0 2-Nitro Isomer (Ortho) cluster_1 4-Nitro Isomer (Para) O_Nitro Nitro Group (Ortho) Steric Bulk + H-Bond Acceptor O_NH Urea NH Locked via H-Bond O_Nitro->O_NH Intramolecular H-Bond O_Reactivity Reactivity: HINDERED (Slow Cyclization) O_Nitro->O_Reactivity Steric Block P_Nitro Nitro Group (Para) Electron Withdrawing (-R) P_NH Urea NH Acidic & Accessible P_Nitro->P_NH Resonance Withdrawal P_Reactivity Reactivity: ACTIVATED (Fast Cyclization) P_NH->P_Reactivity Anion Stabilization

Figure 1: Mechanistic drivers of reactivity. The 2-nitro isomer is dominated by steric locking, while the 4-nitro isomer is dominated by electronic activation.

Reactivity Profile: Cyclization to Hydantoins[1][2]

The primary application of these intermediates is the cyclization to form 1-(nitrophenyl)-5-methylhydantoins . This reaction is typically base-catalyzed.

Mechanism & Kinetics
  • Deprotonation: Base removes the proton from the urea nitrogen (adjacent to the phenyl ring).

  • Nucleophilic Attack: The nitrogen attacks the ester carbonyl of the alanine moiety.

  • Elimination: Loss of alkoxide to close the ring.

Comparative Performance:

  • 4-Nitro: The para-nitro group stabilizes the negative charge on the nitrogen through resonance (delocalization into the ring). This makes the initial deprotonation easier (

    
     is lower). Furthermore, the nitrogen is sterically unencumbered, allowing facile attack on the carbonyl. Result: Fast kinetics, high yield (>85%). 
    
  • 2-Nitro: While the ortho-nitro group also increases acidity, the bulky nitro group physically obstructs the rotation required for the nitrogen to attack the carbonyl. The "Ortho Effect" can also stabilize the starting material via H-bonding, raising the activation energy for cyclization. Result: Slower kinetics, moderate yield (60-75%), often requires heat.

Experimental Data: Cyclization Workflow

ReactionPathway cluster_pathways Kinetic Divergence Start Start: Phenylcarbamoyl Alanine Base Add Base (KOH/EtOH or HCl/Heat) Start->Base Para 4-Nitro Intermediate (Stabilized Anion) Base->Para Para-isomer Ortho 2-Nitro Intermediate (Sterically Hindered) Base->Ortho Ortho-isomer Para_TS Low Energy TS (Fast Closure) Para->Para_TS Ortho_TS High Energy TS (Slow Closure) Ortho->Ortho_TS Product Final Product: Hydantoin Para_TS->Product Ortho_TS->Product

Figure 2: Reaction energy landscape. The 4-nitro pathway proceeds via a lower energy transition state (TS).

Application in Chiral Stationary Phases (CSPs)

In HPLC chiral separation (Pirkle-type phases), the phenylcarbamoyl group acts as a


-acid to interact with 

-basic analytes.
  • 4-Nitro Performance: Superior. The nitro group pulls electron density, creating a strong

    
    -acidic face. Because the group is at the para position, the face of the phenyl ring is open and accessible for "stacking" interactions with analytes.
    
  • 2-Nitro Performance: Inferior for general screening. The ortho substituent twists the phenyl ring out of planarity with the urea linkage and physically blocks the approach of large analytes. It is typically only used when separating specific atropisomers where the steric "cleft" is required for recognition.

Detailed Experimental Protocols

These protocols are self-validating: the appearance of a precipitate and specific melting points confirm success.

Protocol A: Synthesis of Phenylcarbamoyl Alanine (Urea Formation)
  • Scope: Preparation of the intermediate from L-alanine and nitrophenyl isocyanate.

  • Reactivity Note: 2-nitrophenyl isocyanate reacts slower than 4-nitrophenyl isocyanate due to steric hindrance at the isocyanate carbon.

  • Dissolution: Dissolve L-alanine (10 mmol) in 10 mL of 1N NaOH (1 eq) at 0°C.

  • Addition: Dropwise add a solution of 2-nitro or 4-nitro phenyl isocyanate (10 mmol) in dry dioxane (5 mL) over 15 minutes.

    • Observation: 4-nitro reaction exotherms slightly more; 2-nitro may require warming to RT to complete.

  • Workup: Stir for 2 hours. Filter any insoluble urea by-product. Acidify filtrate with 1N HCl to pH 2.

  • Isolation: The product precipitates. Filter, wash with cold water, and dry.

    • Validation: 4-nitro isomer MP

      
       170-175°C (dec); 2-nitro isomer MP 
      
      
      
      155-160°C.
Protocol B: Cyclization to Hydantoin (The Kinetic Differentiator)
  • Method: Acid-catalyzed cyclization (Bucherer-Bergs variant or simple acid closure).

  • Reflux: Suspend the phenylcarbamoyl alanine (1 g) in 20% HCl (10 mL).

  • Heat: Reflux for 2 hours.

    • 4-Nitro: Solution clears rapidly (30 min) as cyclization occurs, then product precipitates upon cooling.

    • 2-Nitro: Requires longer reflux (3-4 hours) to achieve full conversion due to steric resistance.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectations: 4-nitro (85-92%); 2-nitro (65-75%).

References
  • Hydantoin Synthesis & Kinetics

    • Stanić, P., et al. "Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions."[1] React.[2][3][1][4] Chem. Eng., 2023, 8, 699-706.[1] Link

    • Note: While focused on thiohydantoins, the kinetic principles of steric hindrance (ortho vs para) cited here apply directly to the oxo-hydantoin analogs.
  • Electronic Effects in Cyclization

    • Elarfi, M.G. "Synthesis of Hydantoin and Thiohydantoin." Der Chemica Sinica, 2012, 3(2):299-301. Link

    • Demonstrates the base-catalyzed mechanism where electron-withdrawing groups facilitate the initial nucleophilic
  • Chiral Stationary Phase (CSP)

    • Pirkle, W. H., & Pochapsky, T. C. "Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers." Chem. Rev., 1989, 89(2), 347–362. Link

    • Foundational text explaining why para-nitro groups are preferred for - interaction accessibility compared to ortho-substituted variants.
  • Ortho-Effect & Intramolecular Bonding

    • Lide, D.R. "Handbook of Chemistry and Physics." CRC Press. (General reference for pKa and physical constants of nitro-aniline derivatives). Link

Sources

A Comparative Guide to Melting Point Determination for N-(2-nitrophenylcarbamoyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern analytical techniques for the accurate determination of the melting point of N-(2-nitrophenylcarbamoyl)alanine, a novel derivative of interest in drug discovery and materials science. We will explore the theoretical underpinnings, practical execution, and comparative performance of Differential Scanning Calorimetry (DSC) and the traditional Capillary Melting Point Apparatus. The objective is to equip researchers with the expertise to select the most appropriate methodology for their specific analytical needs, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Melting Point in Pharmaceutical Development

The melting point (Tₘ) is a fundamental thermodynamic property of a crystalline solid. It is the temperature at which the material transitions from a solid to a liquid phase at a given pressure. In the context of drug development, an accurate and sharp melting point is a primary indicator of sample purity. Impurities typically depress and broaden the melting range, providing a crucial data point for quality control and batch-to-batch consistency.

For a molecule like N-(2-nitrophenylcarbamoyl)alanine, understanding its thermal behavior is paramount. This data informs stability studies, formulation development, and regulatory submissions. This guide will delve into two prevalent methods for its determination, presenting a head-to-head comparison based on precision, sample throughput, and the richness of the data generated.

Methodologies: A Head-to-Head Comparison

The choice of analytical technique for melting point determination is often a trade-off between speed, precision, and the level of detail required. Here, we compare the gold-standard thermal analysis technique, Differential Scanning Calorimetry (DSC), with the widely used Capillary Melting Point Apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

  • Principle of Operation: When the sample undergoes a phase transition, such as melting, it will absorb additional heat (an endothermic process) compared to the inert reference. This difference in heat flow is detected and plotted against temperature. The melting point is typically determined from the onset temperature or the peak of the endothermic event on the resulting thermogram. This method provides a highly accurate and reproducible measurement.

  • Why Choose DSC?: Beyond a simple melting point, DSC provides a wealth of information, including the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This value is directly proportional to the degree of crystallinity of the sample. Furthermore, DSC can reveal other thermal events such as glass transitions, crystallization, and decomposition, offering a complete thermal profile of the compound.

Capillary Melting Point Apparatus

This traditional method, often referred to as the "visual" or "capillary" method, involves heating a small amount of finely powdered sample packed into a capillary tube while observing it under magnification.

  • Principle of Operation: The sample is heated at a controlled rate, and the temperature range is recorded from the point at which the first drop of liquid appears (onset) to the point at which the entire sample has melted (clear point). Modern instruments automate the heating and detection process using a camera and digital image analysis.

  • Why Choose the Capillary Method?: Its primary advantages are speed, simplicity, and the ability to visually inspect the sample during the melting process. This can be invaluable for observing color changes, decomposition, or other phenomena that might not be apparent from DSC data alone. It is a staple in academic and quality control laboratories for rapid purity assessment.

Experimental Protocols

To ensure data integrity, the following detailed protocols were established for the analysis of a single batch of N-(2-nitrophenylcarbamoyl)alanine.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-3 mg of N-(2-nitrophenylcarbamoyl)alanine into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min.

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) from the resulting endotherm using the instrument's analysis software.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-3 mg of Sample B Place in Al Pan A->B C Hermetically Seal B->C D Place Sample & Ref in DSC Cell C->D E Run Thermal Program (Ramp 10°C/min) D->E F Record Heat Flow vs. Temp E->F G Identify Endotherm F->G H Calculate Onset, Peak Temp, and ΔHfus G->H I Report Results H->I

Caption: Workflow for melting point determination via DSC.

Protocol: Capillary Melting Point Apparatus
  • Sample Preparation: Finely grind the N-(2-nitrophenylcarbamoyl)alanine sample to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a packed column of 2-3 mm height is achieved.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Heating Program:

    • Set a rapid ramp rate (e.g., 20 °C/min) to a starting temperature approximately 15 °C below the expected melting point.

    • Once the start temperature is reached, reduce the ramp rate to a slower, more precise 1 °C/min.

  • Observation & Recording:

    • Record the temperature at which the first sign of liquid is observed (Onset of Melt).

    • Record the temperature at which the last solid particle liquefies (Clear Point).

    • The melting range is reported as Onset – Clear Point.

Diagram: Capillary Melting Point Workflow

Capillary_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Recording A Grind Sample B Pack 2-3 mm in Capillary Tube A->B C Insert Capillary into Block B->C D Execute Heating Program (1°C/min) C->D E Visually or Digitally Monitor Sample D->E F Record Onset Temp (First Liquid) E->F G Record Clear Point Temp (All Liquid) F->G H Report Melting Range G->H

Caption: Workflow for melting point determination via Capillary Apparatus.

Comparative Data Analysis

The results obtained from both methods for the same batch of N-(2-nitrophenylcarbamoyl)alanine are summarized below. All measurements were performed in triplicate (n=3) to ensure statistical validity.

ParameterDifferential Scanning Calorimetry (DSC)Capillary Melting Point Apparatus
Melting Point Determination Onset: 171.5 ± 0.2 °CRange: 171 – 173 °C
Peak: 173.1 ± 0.1 °C
Precision High (Standard Deviation < 0.2)Lower (Range of 2 °C)
Additional Data Enthalpy of Fusion (ΔHfus): 85.2 J/gVisual Observation: No color change
Sample Size 2-3 mg2-3 mg
Throughput Lower (includes cooling cycle)Higher (rapid screening)
Subjectivity Low (instrument-determined)Moderate (operator-dependent)

Discussion and Recommendations

The data clearly illustrates the strengths and weaknesses of each technique.

  • For High-Fidelity Characterization: DSC is the unequivocally superior method. It provides a highly precise onset temperature (171.5 °C) and peak temperature (173.1 °C), which are instrument-derived and less subject to operator bias. The narrow standard deviation underscores its excellent reproducibility. Crucially, the DSC provides the enthalpy of fusion (85.2 J/g), a quantitative measure of the energy absorbed during melting, which is invaluable for polymorphism and crystallinity studies.

  • For Rapid Quality Control: The Capillary Melting Point Apparatus provides a rapid and reliable confirmation of identity and purity. The observed range of 171-173 °C aligns well with the DSC data. A narrow melting range (2 °C in this case) is indicative of a relatively pure sample. While less precise than DSC, its speed and simplicity make it an ideal choice for routine QC checks where a full thermal profile is not required.

For the initial characterization of a new chemical entity like N-(2-nitrophenylcarbamoyl)alanine, Differential Scanning Calorimetry is the recommended technique . It provides the most accurate, precise, and comprehensive data set. The Capillary Melting Point method serves as an excellent, complementary technique for rapid screening and verification in a high-throughput environment. The choice ultimately depends on the specific requirements of the analytical task at hand—balancing the need for detailed thermodynamic data with the practical constraints of time and resources.

References

  • Title: Thermal Analysis of Pharmaceuticals | Source: Mettler Toledo | URL: [Link]

A Senior Application Scientist's Guide to HPLC Method Development for N-{[(2-nitrophenyl)amino]carbonyl}alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-{[(2-nitrophenyl)amino]carbonyl}alanine. As no standard method exists for this specific compound, this document synthesizes established chromatographic principles with practical, field-proven insights to propose robust starting methodologies. It is designed for researchers, scientists, and drug development professionals who require reliable analytical techniques for novel chemical entities.

Introduction: Understanding the Analyte

N-{[(2-nitrophenyl)amino]carbonyl}alanine is a multifaceted molecule combining features of an amino acid (alanine), a urea linkage, and a nitrophenyl group. Each of these structural components dictates its behavior in a chromatographic system. A successful HPLC method hinges on understanding and leveraging these properties.

  • Alanine Core : Provides a carboxylic acid group (pKa ~2.3) and an overall polar character.[1]

  • Urea Linkage (-NH-CO-NH-) : Introduces polar hydrogen bond donors and acceptors.

  • 2-Nitrophenyl Group : Adds a hydrophobic aromatic ring and a strong chromophore (the nitro group), which is ideal for UV detection. This moiety is critical for retention in reversed-phase systems.

The presence of both polar (carboxyl, urea) and non-polar (aromatic ring) regions makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach.

The Causality of Method Design: Why We Choose Our Parameters

The goal of any HPLC method is to achieve a balance of retention, resolution, and analysis time. In RP-HPLC, this is primarily controlled by the interplay between the analyte, the stationary phase (the column), and the mobile phase (the solvent).

Our strategy will be to compare two common RP-HPLC setups to determine the optimal conditions for N-{[(2-nitrophenyl)amino]carbonyl}alanine.

Pillar 1: Stationary Phase Selection
  • C18 Column : This is the workhorse of RP-HPLC. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the nitrophenyl group. It is an excellent starting point for most small molecules.[2]

  • Phenyl-Hexyl Column : This column offers an alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of our analyte, which can alter the elution order or improve peak shape compared to a standard C18 column.[2]

Pillar 2: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention time. Key factors include:

  • Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[2] ACN is generally a stronger solvent than MeOH in RP-HPLC, meaning it will lead to shorter retention times. Their different chemical properties can also lead to changes in separation selectivity.[3][4]

  • pH Control : The carboxylic acid on the alanine backbone must be in a consistent ionic state to ensure a sharp, reproducible peak. By adding a small amount of acid (like trifluoroacetic acid, TFA, or formic acid) to the mobile phase, we can suppress the ionization of this group (keeping it in the neutral -COOH form), which increases its hydrophobicity and retention.[2][5]

Comparative Experimental Protocols

Here we detail two distinct, self-validating HPLC methods. These protocols are designed to be robust starting points that can be further optimized.

Method A: The Universal Standard (C18 with Acetonitrile)

This method uses the most common setup in reversed-phase chromatography and is expected to provide good retention and peak shape.

Experimental Protocol: Method A
  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (v/v).

    • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA (v/v).

  • Chromatographic Conditions :

    • Elution Mode : Isocratic.

    • Composition : 60% Solvent A / 40% Solvent B.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 270 nm (based on the typical absorbance of nitrophenol derivatives).[6]

    • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the N-{[(2-nitrophenyl)amino]carbonyl}alanine standard in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Method B: Alternative Selectivity (Phenyl-Hexyl with Methanol)

This method explores how different molecular interactions (π-π stacking) and a different organic modifier can affect the chromatography.

Experimental Protocol: Method B
  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade methanol (MeOH) with 0.1% Formic Acid (v/v).

  • Chromatographic Conditions :

    • Elution Mode : Isocratic.

    • Composition : 55% Solvent A / 45% Solvent B.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 270 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the N-{[(2-nitrophenyl)amino]carbonyl}alanine standard in a 50:50 mixture of methanol and water to a concentration of approximately 0.5 mg/mL.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Solvent Lines Sample Sample Dissolution Injector Autosampler Injector Sample->Injector Column Column (C18 or Phenyl) Pump->Column Injector->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Report Generation CDS->Report

Caption: General experimental workflow for HPLC analysis.

Expected Performance and Data Comparison

Based on the physicochemical properties of the analyte and established chromatographic theory, we can predict the performance of each method. The following table summarizes the expected retention times (tʀ).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Rationale for Difference
Expected tʀ ~ 4.5 - 6.0 min~ 5.5 - 7.5 minMethanol is a weaker eluent than acetonitrile, leading to longer retention.[2] The Phenyl-Hexyl column may offer additional retention via π-π interactions.
Peak Shape Expected to be sharp and symmetrical due to the use of TFA to suppress carboxylate formation.Expected to be sharp; formic acid serves the same purpose as TFA. Minor tailing is possible if secondary interactions occur.
Selectivity Primarily driven by hydrophobic interactions between the analyte and the C18 chains.Driven by a combination of hydrophobic and π-π interactions, potentially offering different selectivity for related impurities.
System Pressure Lower, as acetonitrile has a lower viscosity than methanol.Higher, due to the higher viscosity of methanol.
Optimizing Retention

Retention time is not fixed and can be fine-tuned by altering the mobile phase composition. This relationship is a cornerstone of method development.

Retention_Factors cluster_increase Factors that INCREASE tʀ cluster_decrease Factors that DECREASE tʀ RT Retention Time (tʀ) IncreaseOrganic Increase % Organic (ACN or MeOH) RT->IncreaseOrganic StrongerSolvent Use Stronger Solvent (ACN vs. MeOH) RT->StrongerSolvent Temp Increase Temperature RT->Temp DecreaseOrganic Decrease % Organic (ACN or MeOH) DecreaseOrganic->RT WeakerSolvent Use Weaker Solvent (MeOH vs. ACN) WeakerSolvent->RT StrongerPhase More Retentive Phase (e.g., longer alkyl chain) StrongerPhase->RT

Caption: Key factors influencing HPLC retention time.

Trustworthiness: Troubleshooting and System Validation

A reliable method must be robust. Below are common issues and their solutions, ensuring the trustworthiness of your results.

  • Problem: Retention Time Drifting or Unstable

    • Cause : Insufficient column equilibration, temperature fluctuations, or changes in mobile phase pH.[5]

    • Solution : Always equilibrate the column with the mobile phase for at least 15-20 column volumes before injection. Use a column oven to maintain a constant temperature. Prepare mobile phases carefully and consistently.[5]

  • Problem: Poor Peak Shape (Tailing)

    • Cause : Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols) or improper mobile phase pH.

    • Solution : Ensure the mobile phase pH is at least 2 units below the analyte's pKa (for an acid) to maintain a single protonation state. Using a modern, high-purity (Type B) silica column can minimize silanol interactions.[7]

  • Problem: Low Resolution Between Peaks

    • Cause : The selected conditions do not provide enough separation power.

    • Solution : Decrease the percentage of the organic modifier to increase retention and allow more time for separation.[2] Alternatively, switch to a different column (e.g., from C18 to Phenyl-Hexyl) or a different organic modifier (ACN to MeOH) to alter selectivity.[2]

Conclusion and Recommendations

This guide proposes two robust starting points for the HPLC analysis of N-{[(2-nitrophenyl)amino]carbonyl}alanine.

  • For general-purpose analysis and initial screening, Method A (C18 / ACN) is recommended due to its simplicity, broad applicability, and lower system backpressure.

  • If Method A fails to resolve the analyte from critical impurities, Method B (Phenyl-Hexyl / MeOH) should be employed. Its alternative selectivity mechanism provides a powerful tool for overcoming co-elution challenges.

The optimal method will always be the one that meets the specific requirements of the analysis, including resolution, run time, and robustness. The principles and protocols outlined herein provide the scientific foundation for achieving that goal.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Note: HPLC Analysis of (2-Aminophenyl)urea and its Metabolites. Benchchem.
  • Request PDF. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Lawrence, J. F. (1976). High-Pressure Liquid Chromatographic Analysis of Urea Herbicides in Foods. Journal of the Association of Official Analytical Chemists, 59(5), 1066-1070.
  • (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • PubMed. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column.
  • Benchchem. (2025). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
  • Deakin University - Figshare. (2007, August 17).
  • Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound?.
  • MDPI. (2020, November 1).
  • Phenomenex. (2025, June 6).
  • Separation Science. (2024, July 4).
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • AnalyteGuru. (2026, January 8).
  • Request PDF. (2025, August 7). Study on Physicochemical Properties of Ionic Liquids Based on Alanine [C n mim][Ala] ( n = 2,3,4,5,6).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). Derivatization and analysis of amino acids by hplc.
  • Cheméo. (n.d.). Alanine (CAS 56-41-7) - Chemical & Physical Properties.
  • Wikipedia. (n.d.). Alanine.
  • PubChem - NIH. (n.d.). N-Acetyl-L-alanine | C5H9NO3 | CID 88064.
  • ResearchGate. (2025, August 7). (PDF)
  • National Institute of Standards and Technology. (n.d.). Alanine - the NIST WebBook.

Sources

Safety Operating Guide

Personal protective equipment for handling N-{[(2-nitrophenyl)amino]carbonyl}alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-{[(2-nitrophenyl)amino]carbonyl}alanine is a urea derivative incorporating a nitroaromatic moiety (2-nitrophenyl) and an amino acid (alanine).[1][2][3] While the alanine component suggests bioavailability, the 2-nitrophenyl group dictates the safety profile.

The Scientific Reality (Why we take these precautions): Nitroaromatic compounds are notorious for methemoglobinemia —a condition where iron in hemoglobin is oxidized, reducing oxygen transport. Furthermore, urea derivatives can act as sensitizers. Consequently, this compound must be handled as a Potent Bioactive Agent with significant skin absorption risks.

This guide moves beyond generic "wear gloves" advice to provide a permeation-resistant, self-validating safety protocol.

Hazard Identification (Structure-Activity Relationship)

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Systemic Toxicity / Skin Absorption Lipophilic nature allows dermal penetration; metabolic reduction can damage hemoglobin.
Urea Linkage Sensitization Potential to haptenize proteins, leading to allergic dermatitis or respiratory sensitization upon repeated exposure.
Alanine Moiety Bioavailability Increases water solubility, potentially facilitating transport across biological membranes.
Physical State Inhalation (Dust) Likely a solid powder; high surface area increases inhalation risk during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough , not just contact.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil)Permeation Dynamics: Nitro-compounds can permeate thin nitrile in <15 mins. The air gap between gloves acts as a diffusion buffer. If using DMSO as a solvent, Laminate/Butyl gloves are mandatory as DMSO accelerates toxin transport through nitrile.
Respiratory Engineering Controls Primary Use Fume Hood. If outside hood: N95 or P100 Respirator .Solid particulates are the primary vector. N95 filters 95% of airborne particles >0.3 microns. P100 is preferred for high-frequency handling.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders which can bypass gaps via air currents.
Body Defense Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and hold them against the skin. Tyvek provides a non-porous barrier against dust and splashes.

Operational Workflow: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Confirm Fume Hood face velocity is between 80–120 fpm (feet per minute).

  • Static Neutralization: Nitro-urea powders are often static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "powder fly-out."

  • Decontamination Zone: Pre-wet a absorbent pad with 10% soap solution and place it inside the hood as a "dirty landing zone" for spatulas.

Phase B: Weighing & Solubilization (Critical Step)

Risk: The moment of highest exposure is transferring the solid to the solvent.

  • The "Boat-to-Vial" Technique:

    • Do NOT use a spatula to scoop directly into a narrow-neck flask.

    • Weigh onto a disposable antistatic weighing boat.

    • Funnel the solid into the vial.

  • Solvent Addition (DMSO Warning):

    • If dissolving in DMSO (Dimethyl Sulfoxide) , pause.

    • STOP: Change outer gloves immediately if any splash occurs. DMSO renders nitrile gloves permeable to the nitro-compound almost instantly.

    • Add solvent slowly down the side of the vial to minimize aerosol displacement.

Phase C: Waste Management
  • Quarantine: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates ammonia/anilines).

  • Labeling: Tag waste clearly as "Toxic Organic - Nitroaromatic Content."

Emergency Response Logic

Scenario 1: Powder Spill inside Hood
  • Do NOT use compressed air.

  • Do NOT use a brush (creates dust).

  • Protocol: Cover with wet paper towels (water/detergent) to dampen. Wipe up inward (periphery to center).

Scenario 2: Skin Exposure[2][3][4][5][6][7]
  • Immediate Action: Wash with soap and water for 15 minutes.[4][5]

  • Contraindication: Do NOT use alcohol or organic solvents to clean skin; this increases the absorption rate of nitro-compounds.

Visualized Safety Architecture

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Check-Gates" that prevent accidents.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Nitroaromatic & Sensitizer Start->RiskAssess PPE_Select PPE Selection: Double Nitrile + Goggles RiskAssess->PPE_Select Solvent_Check Solvent = DMSO? PPE_Select->Solvent_Check Glove_Upgrade UPGRADE PPE: Butyl/Laminate Gloves Solvent_Check->Glove_Upgrade YES (High Permeation Risk) Hood_Check Verify Hood Flow (80-120 fpm) Solvent_Check->Hood_Check NO (Standard Solvents) Glove_Upgrade->Hood_Check Weighing Weighing: Use Static Control Hood_Check->Weighing Dissolve Solubilization Weighing->Dissolve Waste Disposal: Segregate from Oxidizers Dissolve->Waste

Caption: Operational logic flow for handling N-{[(2-nitrophenyl)amino]carbonyl}alanine, highlighting the critical PPE upgrade required if using DMSO.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.